Relamorelin TFA
Description
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Properties
IUPAC Name |
4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N8O5S.C2HF3O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;3-2(4,5)1(6)7/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);(H,6,7)/t34-,35+,36+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEWFQMJVBJGEJ-GTKQDQPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H51F3N8O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Core Mechanism of Action of Relamorelin TFA on GHSR
Introduction
Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a potent and selective agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2][3][4] Developed for its prokinetic properties, Relamorelin has been investigated for the treatment of gastrointestinal motility disorders, most notably diabetic gastroparesis and chronic constipation.[2][5][6] Unlike native ghrelin, Relamorelin exhibits enhanced plasma stability and a more potent effect on gastrointestinal motility.[2][7] This guide provides a detailed examination of Relamorelin's mechanism of action at the molecular level, focusing on its interaction with the GHSR and the subsequent intracellular signaling cascades.
Core Mechanism of Action: GHSR Activation
The primary mechanism of action of Relamorelin is its binding to and activation of the GHSR, a G protein-coupled receptor (GPCR).[6][8] Relamorelin demonstrates a higher affinity and potency for the GHSR compared to the endogenous ligand, ghrelin.[5][7] Upon binding, Relamorelin induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that mediate its physiological effects, including the stimulation of gastric motility and the secretion of growth hormone.[1][6]
Downstream Signaling Pathways
The GHSR is known for its complex signaling profile, coupling to multiple G protein subtypes and engaging other signaling pathways like the β-arrestin pathway.[9][10][11][12] Relamorelin, as an agonist, leverages these pathways to exert its effects.
-
Gαq/11 Pathway (Primary Pathway for Motility): The most well-characterized pathway for ghrelin and its agonists involves the activation of the Gαq/11 family of G proteins.[10][12] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10][13] The resulting increase in cytosolic Ca2+ is a key event that leads to the contraction of smooth muscle cells in the gastrointestinal tract, thereby promoting motility.[7]
-
Other G-Protein Pathways: The GHSR can also couple to other G proteins, including Gαi/o and Gα12/13, depending on the cellular context.[9][10]
-
Gαi/o Pathway: Activation of this pathway can lead to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently the protein kinase B (Akt) signaling cascade.[10]
-
Gα12/13 Pathway: This pathway can lead to the activation of RhoA kinase, which is also involved in the regulation of smooth muscle contraction.[9]
-
-
β-Arrestin Pathway: Following agonist binding and G protein activation, the GHSR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins.[12] While β-arrestins are classically known for mediating receptor desensitization and internalization, they can also act as independent signal transducers, activating pathways such as the ERK and AKT cascades.[10][12]
Quantitative Data: Relamorelin vs. Ghrelin
The enhanced efficacy of Relamorelin can be quantified by its binding affinity (Ki) and functional potency (EC50) in comparison to native human ghrelin.
| Ligand | Receptor | Cell Line | Assay Type | Parameter | Value (nM) | Fold Difference (vs. Ghrelin) |
| Relamorelin | Human GHSR1a | CHO-K1 | Radioligand Binding | Ki | 0.42 ± 0.06 | ~3x higher affinity |
| Human Ghrelin | Human GHSR1a | CHO-K1 | Radioligand Binding | Ki | 1.22 ± 0.17 | - |
| Relamorelin | Human GHSR1a | CHO-K1 | Calcium Mobilization | EC50 | 0.71 ± 0.09 | ~6x more potent |
| Human Ghrelin | Human GHSR1a | CHO-K1 | Calcium Mobilization | EC50 | 4.2 ± 1.2 | - |
| Data sourced from in vitro studies on Chinese Hamster Ovary (CHO-K1) cells expressing the recombinant human GHSR1a receptor.[7] |
Experimental Protocols
1. Competitive Radioligand Binding Assay (for Ki Determination)
This protocol outlines a method to determine the binding affinity (Ki) of Relamorelin for the GHSR1a by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CHO-K1 cells stably expressing human GHSR1a.
-
Radioligand: [125I]-His9-Ghrelin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.5% BSA, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled ghrelin (e.g., 1 µM).
-
Test compound: this compound at various concentrations.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and gamma counter.
Methodology:
-
Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold binding buffer to a final concentration of 5-10 µg of protein per well.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [125I]-His9-Ghrelin (typically at its Kd concentration).
-
Increasing concentrations of unlabeled Relamorelin (for the competition curve) or buffer (for total binding) or excess unlabeled ghrelin (for non-specific binding).
-
Diluted cell membranes to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of Relamorelin. The IC50 (the concentration of Relamorelin that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Calcium Mobilization Assay (for EC50 Determination)
This protocol describes a method to measure the functional potency (EC50) of Relamorelin by quantifying the increase in intracellular calcium concentration following GHSR activation.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GHSR1a.
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (an anion-transport inhibitor to prevent dye leakage).
-
Test compound: this compound at various concentrations.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar fluorescence plate reader.
Methodology:
-
Cell Plating: Seed the GHSR-expressing cells into the assay plates at an appropriate density and allow them to adhere and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer).
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for dye uptake and de-esterification within the cells.
-
Assay Procedure:
-
Place the cell plate and a compound plate (containing serial dilutions of Relamorelin) into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of each well.
-
The instrument then automatically adds the Relamorelin solution from the compound plate to the cell plate.
-
Immediately and continuously, the instrument measures the change in fluorescence over time, which corresponds to the change in intracellular calcium levels.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of Relamorelin. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the EC50 value, which is the concentration of Relamorelin that produces 50% of the maximal response.
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is Relamorelin used for? [synapse.patsnap.com]
- 7. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. endocrine.org [endocrine.org]
- 12. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Relamorelin TFA: Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin (TFA), also known as RM-131, is a synthetic pentapeptide ghrelin analogue that has been investigated for its potential therapeutic applications in gastrointestinal motility disorders. As a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), Relamorelin has shown promise in clinical trials for conditions such as diabetic gastroparesis and chronic constipation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Relamorelin TFA.
Chemical Structure and Properties
Relamorelin is a pentapeptide, meaning it is composed of five amino acid residues linked by peptide bonds. Its structure has been optimized for enhanced stability and potency compared to native ghrelin. The trifluoroacetate (TFA) salt form is common for synthetic peptides, aiding in their purification and stability.
Table 1: Chemical and Physical Properties of Relamorelin
| Property | Value |
| Molecular Formula | C43H50N8O5S |
| Molecular Weight | 790.98 g/mol |
| IUPAC Name | 4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-Benzothiophen-3-yl)-2-(piperidine-3-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide |
| Synonyms | RM-131, BIM-28131, BIM-28163 |
| Nature | Synthetic pentapeptide ghrelin analogue |
Synthesis of this compound
While the specific, proprietary synthesis protocol for this compound is not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the chemical synthesis of peptides, where the peptide chain is assembled step-by-step while one end is attached to an insoluble solid support.
General Experimental Protocol for Solid-Phase Peptide Synthesis of a Pentapeptide like Relamorelin
The following is a representative protocol for the synthesis of a pentapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is a common strategy for SPPS.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or a similar solid support)
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Ether for precipitation
Procedure:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% piperidine solution in DMF. This exposes the free amine group for the coupling of the first amino acid.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling agent and then added to the resin. The reaction is allowed to proceed to completion, forming a peptide bond.
-
Washing: The resin is washed thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence until the desired pentapeptide is assembled on the resin.
-
Final Deprotection: The Fmoc group from the N-terminal amino acid is removed.
-
Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail containing TFA.
-
Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain the final solid product as a TFA salt.
Synthesis Workflow Diagram
Caption: General workflow for the solid-phase synthesis of this compound.
Mechanism of Action and Signaling Pathway
Relamorelin is a potent agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[1] This receptor is a G-protein coupled receptor (GPCR) predominantly found in the stomach and hypothalamus.[1]
Upon binding to GHSR-1a, Relamorelin mimics the action of the endogenous ligand ghrelin, initiating a cascade of intracellular signaling events.[1] This activation leads to the stimulation of gastric motility and the release of growth hormone.[1] The pro-kinetic effects of Relamorelin are particularly beneficial in conditions like gastroparesis, where gastric emptying is delayed.[1]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of Relamorelin via the GHSR-1a receptor.
Pharmacological Data
Relamorelin exhibits a higher binding affinity and potency for the GHSR-1a compared to native ghrelin, which contributes to its enhanced therapeutic effects.
Table 2: In Vitro Pharmacological Profile of Relamorelin
| Parameter | Relamorelin | Native Ghrelin | Reference |
| Binding Affinity (Ki) | 0.42 nM | 1.22 nM | [2] |
| Potency (EC50) for Receptor Activation | 0.71 nM | 4.2 nM | [2] |
Clinical Efficacy in Diabetic Gastroparesis
Clinical trials have demonstrated the efficacy of Relamorelin in improving symptoms of diabetic gastroparesis.
Table 3: Summary of a Phase 2b Clinical Trial of Relamorelin in Diabetic Gastroparesis
| Endpoint | Relamorelin (10 mcg twice daily) | Placebo | p-value | Reference |
| Change from baseline in vomiting frequency | Statistically significant improvement | - | <0.05 | [3] |
| Change from baseline in gastric emptying | Statistically significant improvement | - | <0.05 | [3] |
| Improvement in other gastroparesis symptoms (nausea, abdominal pain, bloating) | Statistically significant improvement in a pre-specified subgroup | - | <0.05 | [3] |
Conclusion
This compound is a promising synthetic pentapeptide ghrelin analogue with a well-defined chemical structure and mechanism of action. Its synthesis is achieved through established solid-phase peptide synthesis methodologies. By potently activating the ghrelin receptor, Relamorelin stimulates gastrointestinal motility, offering a potential therapeutic option for patients with debilitating conditions like diabetic gastroparesis. Further clinical development will continue to elucidate its full therapeutic potential and safety profile.
References
Relamorelin TFA: A Technical Guide to a Selective Ghrelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] With enhanced plasma stability and a longer half-life compared to native ghrelin, Relamorelin has been a subject of significant interest for its prokinetic effects on gastrointestinal (GI) motility.[3][4] This technical guide provides a comprehensive overview of Relamorelin TFA, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a review of its clinical evaluation, primarily in the context of diabetic gastroparesis.
Introduction
Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for the GHSR and plays a crucial role in regulating appetite, energy homeostasis, and gastrointestinal motility.[4][5] However, its therapeutic potential is limited by a short plasma half-life.[6] Relamorelin was developed as a more stable and potent ghrelin mimetic, making it a promising therapeutic candidate for GI motility disorders.[1][3] This document will delve into the technical aspects of this compound, providing a resource for researchers and professionals in drug development.
Mechanism of Action and Signaling Pathway
Relamorelin exerts its effects by binding to and activating the GHSR, a G-protein coupled receptor (GPCR).[5] Upon activation, the GHSR initiates a cascade of intracellular signaling events. The primary signaling pathway involves the Gαq subunit of the G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of various downstream effectors that ultimately modulate cellular responses, including smooth muscle contraction in the GI tract.
Quantitative Data
Relamorelin exhibits superior binding affinity and potency for the GHSR-1a compared to native ghrelin. The following tables summarize the key quantitative data from in vitro and in vivo studies, as well as pharmacokinetic parameters and clinical efficacy in diabetic gastroparesis.
Table 1: In Vitro Receptor Binding and Potency
| Ligand | Receptor | Binding Affinity (Ki) | Potency (EC50) - Calcium Mobilization | Reference |
| This compound | Human GHSR-1a | 0.42 nM | 0.71 nM | [6] |
| Native Ghrelin | Human GHSR-1a | 1.22 nM | 4.2 nM | [6] |
Table 2: Pharmacokinetic Properties of Relamorelin
| Parameter | Value | Species | Study Notes | Reference |
| Administration Route | Subcutaneous Injection | Human | Investigated in Phase 2 and 3 clinical trials. | [7] |
| Terminal Half-life | ~4.5 hours | Human | At higher doses, the terminal half-life can extend to 19.4 hours. | [4][7] |
| Time to Peak Plasma (Tmax) | 0.74 hours (median) | Human | --- | [6] |
| Metabolism | No detectable metabolism | Human | In vitro studies using human microsomes and hepatocytes. | [6][7] |
| Excretion | ~8% in urine | Human | --- | [6][7] |
| Plasma Protein Binding | 83% - 96% | Human, Rat, Dog | In vitro assessment. | [6] |
Table 3: Efficacy of Relamorelin in Phase 2b Trial for Diabetic Gastroparesis (NCT02357420)
| Dose Regimen (subcutaneous, twice daily) | Change in Gastric Emptying (GE) T1/2 from Baseline | Reduction in Vomiting Frequency from Baseline | Reduction in Composite Symptom Score (Nausea, Pain, Bloating, Fullness) | Reference |
| Placebo | - | - | - | [8] |
| 10 µg | Significant acceleration (P < .05) | Not significant vs. placebo | Significant reduction (P < .05) | [8] |
| 30 µg | Significant acceleration (P < .05) | Not significant vs. placebo | Significant reduction (P < .05) | [8] |
| 100 µg | Acceleration (P = .051) | Not significant vs. placebo | Significant reduction (P < .05) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Relamorelin.
Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of Relamorelin for the GHSR-1a by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of Relamorelin for the GHSR-1a.
-
Materials:
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of radiolabeled ghrelin and varying concentrations of unlabeled Relamorelin.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through the glass fiber filter plates. The receptor-bound radioligand is retained on the filter.[9]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of Relamorelin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the potency of Relamorelin by quantifying the increase in intracellular calcium following GHSR-1a activation.
-
Objective: To determine the potency (EC50) of Relamorelin in activating the GHSR-1a.
-
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human GHSR-1a.[6][10]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2-AM or FLIPR Calcium 3/4 Assay dye).[10][11]
-
This compound at various concentrations.
-
Assay buffer (e.g., Krebs buffer or Hank's balanced salt solution with HEPES).[5][10]
-
Fluorometric imaging plate reader (e.g., FlexStation).[10][11]
-
-
Procedure:
-
Plate the cells in black-sided, clear-bottom 96-well plates and allow them to adhere overnight.[10]
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorometric imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Relamorelin to the wells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
The concentration of Relamorelin that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence change against the log of the agonist concentration.
-
Phase 2b Clinical Trial Protocol for Diabetic Gastroparesis (Adapted from NCT02357420)
This protocol outlines the design of a clinical trial to evaluate the efficacy and safety of Relamorelin in patients with diabetic gastroparesis.
-
Objective: To assess the effect of multiple dose regimens of Relamorelin on vomiting episodes, gastric emptying, and other symptoms of gastroparesis in patients with type 1 and type 2 diabetes.[12][13]
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center study.[8][14]
-
Patient Population: Patients with type 1 or type 2 diabetes, moderate to severe gastroparesis symptoms, and delayed gastric emptying confirmed by a baseline test.[8]
-
Intervention:
-
Key Assessments:
-
Primary Endpoint: Change from baseline in vomiting frequency.[8]
-
Secondary Endpoints:
-
Change in gastric emptying half-time (T1/2), measured by a 13C-Spirulina Gastric Emptying Breath Test (GEBT).[7][8]
-
Change in a composite score of gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, and bloating) recorded in a daily e-diary.[8]
-
Safety and tolerability assessments, including adverse event monitoring and laboratory tests.[8]
-
-
-
¹³C-Spirulina Gastric Emptying Breath Test (GEBT) Methodology:
-
Patients consume a standardized meal (e.g., scrambled eggs) containing ¹³C-Spirulina.
-
Breath samples are collected at baseline and at regular intervals after the meal.
-
The concentration of ¹³CO₂ in the breath samples is measured using mass spectrometry.
-
The rate of ¹³CO₂ excretion is proportional to the rate of gastric emptying of the ¹³C-labeled meal.
-
The data is used to calculate the gastric emptying half-time (T1/2).[7]
-
Conclusion
This compound is a potent and selective ghrelin receptor agonist with a favorable pharmacokinetic profile compared to native ghrelin.[3] In vitro studies have demonstrated its high affinity and potency, and clinical trials have shown its potential to improve symptoms and accelerate gastric emptying in patients with diabetic gastroparesis.[2][8] The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic applications of Relamorelin and other ghrelin analogues. Continued investigation, including ongoing Phase 3 trials, will further elucidate the clinical utility and safety profile of this promising agent for the treatment of gastrointestinal motility disorders.[5][15]
References
- 1. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
In Vitro Receptor Affinity and Functional Profile of Relamorelin TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin (also known as RM-131) is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). This technical guide provides a comprehensive overview of the in vitro studies defining the receptor affinity and functional profile of Relamorelin trifluoroacetate (TFA). The document details the quantitative binding characteristics, functional potency, and the primary signaling cascades initiated by the activation of the GHSR1a receptor by Relamorelin. Methodologies for key experiments are provided to facilitate replication and further investigation.
Quantitative Receptor Affinity and Potency
Relamorelin TFA demonstrates a high affinity and potent agonist activity at the human ghrelin receptor (GHSR1a). In vitro studies, conducted in Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human GHSR1a, have quantified its binding affinity (Ki) and functional potency (EC50) in comparison to the endogenous ligand, human ghrelin.[1]
Table 1: Receptor Binding Affinity (Ki) of this compound and Human Ghrelin at GHSR1a
| Compound | Ki (nM) | Cell Line | Notes |
| This compound | 0.42 ± 0.06 | CHO-K1 expressing hGHSR1a | Approximately 3-fold greater affinity than human ghrelin.[1][2] |
| Human Ghrelin | 1.22 ± 0.17 | CHO-K1 expressing hGHSR1a | Endogenous ligand for GHSR1a.[1] |
Table 2: Functional Potency (EC50) of this compound and Human Ghrelin at GHSR1a
| Compound | EC50 (nM) | Assay Type | Cell Line | Notes |
| This compound | 0.71 ± 0.09 | Intracellular Calcium Mobilization | CHO-K1 expressing hGHSR1a | Approximately 6-fold more potent than human ghrelin.[1] |
| Human Ghrelin | 4.2 ± 1.2 | Intracellular Calcium Mobilization | CHO-K1 expressing hGHSR1a |
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) for the GHSR1a receptor through competitive displacement of a radiolabeled ligand.
a. Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human GHSR1a receptor.
-
Radioligand: A suitable radiolabeled ghrelin receptor ligand, such as [125I]-His-Ghrelin.
-
Test Compound: this compound.
-
Unlabeled Competitor: Unlabeled human ghrelin for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Counter.
b. Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing hGHSR1a in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of the radioligand (near its Kd value), and varying concentrations of the test compound (this compound).
-
Total and Non-Specific Binding: For total binding, wells contain only membranes and radioligand. For non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled ghrelin).
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Workflow for Competitive Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay for EC50 Determination
This protocol describes a method to measure the functional potency (EC50) of an agonist like this compound by quantifying the increase in intracellular calcium concentration upon receptor activation.
a. Materials:
-
Cell Line: CHO-K1 cells stably expressing the human GHSR1a receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With appropriate excitation and emission filters.
b. Procedure:
-
Cell Plating: Seed the CHO-K1-hGHSR1a cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement: Place the cell plate in a fluorescence plate reader. Record a baseline fluorescence reading. Then, add the different concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time. The excitation and emission wavelengths will depend on the dye used (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For each concentration of this compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Figure 2. Workflow for Intracellular Calcium Mobilization Assay.
Signaling Pathways of GHSR1a Activation
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR). Upon binding of an agonist like Relamorelin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Canonical Gαq/11 Signaling Pathway
The primary and most well-characterized signaling pathway for GHSR1a involves the activation of the Gq/11 family of G proteins.[3][4] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The resulting increase in intracellular calcium is a key event in many of the physiological responses mediated by GHSR1a activation. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[2]
Figure 3. Canonical Gαq/11 Signaling Pathway of GHSR1a.
Potential β-Arrestin Signaling
In addition to G protein-dependent signaling, many GPCRs, including potentially GHSR1a, can signal through β-arrestin pathways.[5] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3][5] This recruitment can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades by acting as a scaffold for various kinases, such as those in the mitogen-activated protein kinase (MAPK) pathway.[5][6] The extent to which this compound engages β-arrestin signaling pathways is an area for further investigation.
Figure 4. Potential β-Arrestin Signaling Pathway of GHSR1a.
Receptor Selectivity
Based on available literature, in vitro studies have primarily focused on the interaction of this compound with the GHSR1a receptor. A comprehensive selectivity profile of this compound against a broad panel of other GPCRs and non-related receptors is not widely published. Such studies would be crucial to fully characterize its pharmacological profile and predict potential off-target effects.
Conclusion
In vitro studies confirm that this compound is a potent, high-affinity agonist of the ghrelin receptor, GHSR1a. Its mechanism of action is primarily mediated through the activation of the Gαq/11 signaling pathway, leading to an increase in intracellular calcium. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of gastroenterology and drug development, facilitating a deeper understanding of Relamorelin's pharmacology and guiding future research.
References
- 1. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
The Role of Relamorelin TFA in Stimulating Growth Hormone Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analog that functions as a potent and selective agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[1][2][3] While primarily investigated for its prokinetic effects on gastrointestinal motility for conditions such as diabetic gastroparesis and chronic constipation, its mechanism of action inherently involves the stimulation of growth hormone (GH) release.[2][4][5] This technical guide provides an in-depth analysis of relamorelin's role in this physiological process, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways. Relamorelin exhibits enhanced plasma stability and a longer half-life compared to native ghrelin, making it a subject of significant interest in endocrinological and metabolic research.[1][6]
Core Mechanism of Action
Relamorelin exerts its effects by mimicking the action of endogenous ghrelin.[4] It binds to and activates the GHSR-1a, a G protein-coupled receptor predominantly located in the anterior pituitary gland and the hypothalamus.[4][7] This interaction initiates a signaling cascade that culminates in the synthesis and secretion of growth hormone from somatotroph cells in the pituitary.
Relamorelin demonstrates a high affinity and potency for the GHSR-1a. In vitro studies using CHO-K1 cells expressing the human recombinant GHS-1a receptor have shown that relamorelin binds with a Ki of 0.42 ± 0.06 nM, which is approximately three-fold greater potency than human ghrelin (Ki of 1.22 ± 0.17 nM).[1] Furthermore, it is about six-fold more potent than human ghrelin in activating the receptor and inducing downstream intracellular calcium mobilization, with an EC50 of 0.71 ± 0.09 nM compared to ghrelin's EC50 of 4.2 ± 1.2 nM.[1]
Signaling Pathway for Growth Hormone Release
The binding of relamorelin to the GHSR-1a on pituitary somatotrophs triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary pathway involves the Gαq subunit of the G protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The increased intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), promotes the fusion of GH-containing secretory vesicles with the plasma membrane, resulting in the exocytosis of growth hormone.
Quantitative Data on Growth Hormone Release
Relamorelin has been shown to stimulate growth hormone release in both preclinical and clinical settings. The following tables summarize the available quantitative data.
Table 1: Preclinical Data on Relamorelin-Induced Growth Hormone Release
| Species | Dose | Route of Administration | Peak GH Concentration | Comparator | Reference |
| Rat | 50 nmol/kg | Intravenous (i.v.) | ~3000 ng/mL | Comparable to human ghrelin at the same dose | [1] |
Table 2: Clinical Data on Relamorelin-Induced Hormone Release
| Study Population | Dose(s) | Route of Administration | Observed Effect on Hormone Levels | Notes | Reference(s) |
| Healthy Volunteers | 3 to 2400 μg (single ascending dose) | Subcutaneous (s.c.) | Increased GH levels | Part of a pharmacodynamic evaluation | [1] |
| Humans | Not specified | Not specified | Increases plasma growth hormone, prolactin, and cortisol levels | General statement on pharmacodynamics | [3][8] |
| Adults with Diabetic Gastroparesis | 10, 30, 100 μg (twice daily for 12 weeks) | Subcutaneous (s.c.) | Modest stimulation of pituitary GH release, which attenuated rapidly, returning to normal after 2 weeks of treatment. | Focus on long-term effects and attenuation | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of typical experimental protocols used to assess the effect of relamorelin on growth hormone release.
Preclinical In Vivo Assessment in Rats
Objective: To determine the effect of relamorelin on growth hormone secretion in a conscious, freely moving rat model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used. The animals are housed under controlled temperature and a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Preparation: A chronic indwelling cannula is surgically implanted into the jugular vein of the rats under anesthesia to allow for stress-free blood sampling and compound administration. The animals are allowed to recover for a sufficient period post-surgery.
-
Experimental Procedure:
-
On the day of the experiment, the rats are placed in individual cages and the venous cannula is connected to a sampling line.
-
A baseline blood sample is collected.
-
Relamorelin (e.g., 50 nmol/kg) or a vehicle control is administered intravenously through the cannula.
-
Blood samples are collected at regular intervals (e.g., 5, 10, 15, 30, 60, and 120 minutes) post-administration.
-
-
Hormone Analysis: Plasma is separated from the blood samples by centrifugation. Growth hormone concentrations in the plasma are quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The peak GH concentration and the area under the curve (AUC) for GH levels are calculated and compared between the relamorelin-treated and control groups using appropriate statistical methods.
Human Clinical Trial Protocol (Phase I/IIa)
Objective: To evaluate the pharmacodynamics, safety, and tolerability of single ascending doses of relamorelin in healthy human volunteers.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose design is typically employed.
-
Participant Selection: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Study Conduct:
-
Participants are admitted to a clinical research unit.
-
An intravenous catheter is placed for blood sampling.
-
After an overnight fast, a baseline blood sample is drawn.
-
A single subcutaneous dose of relamorelin or placebo is administered.
-
Blood samples for pharmacokinetic and pharmacodynamic (GH levels) analysis are collected at predefined time points before and after dosing.
-
-
Hormone Measurement: Serum or plasma GH concentrations are determined using a validated immunoassay.
-
Safety Monitoring: Safety and tolerability are assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Data Analysis: Pharmacodynamic parameters for GH (e.g., maximum concentration and time to maximum concentration) are summarized by dose level and compared between active treatment and placebo groups.
Logical Relationship of Relamorelin's Action on GH Release
The following diagram illustrates the logical progression from the administration of relamorelin to the physiological response of increased growth hormone levels.
Conclusion
This compound is a potent ghrelin agonist that effectively stimulates the release of growth hormone through the activation of the GHSR-1a receptor and subsequent intracellular signaling pathways.[1][2] Preclinical and clinical data confirm its ability to transiently increase plasma GH levels.[1][3][9] While the therapeutic focus for relamorelin has been on its gastroprokinetic properties, its effects on the growth hormone axis are a fundamental aspect of its pharmacology. Understanding these mechanisms is critical for a comprehensive assessment of its therapeutic potential and safety profile in various clinical applications. Further research may continue to elucidate the long-term effects and potential therapeutic uses of its growth hormone-releasing properties.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relamorelin - Wikipedia [en.wikipedia.org]
- 4. What is Relamorelin used for? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Relamorelin TFA: A Potential Therapeutic Avenue in Cachexia and Dysmobility Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cachexia, a multifactorial syndrome characterized by severe body weight loss, muscle wasting (sarcopenia), and anorexia, is a debilitating condition associated with chronic diseases such as cancer, chronic obstructive pulmonary disease (COPD), and heart failure. The accompanying decline in physical function, or dysmobility, significantly impacts patients' quality of life and prognosis. Current therapeutic options are limited, highlighting the urgent need for novel anabolic and orexigenic agents. Relamorelin TFA, a potent, selective agonist of the ghrelin receptor (GHSR-1a), has demonstrated prokinetic effects in clinical trials for gastrointestinal disorders. Given that ghrelin is a key regulator of appetite, energy balance, and anabolism, this compound presents a compelling candidate for investigation in the context of cachexia and dysmobility. This technical guide provides a comprehensive overview of the rationale for using this compound in this indication, summarizing preclinical and clinical findings of ghrelin agonists, detailing relevant experimental protocols, and outlining the key signaling pathways involved.
Introduction: The Unmet Need in Cachexia and Dysmobility
Cachexia is a complex metabolic syndrome driven by a combination of reduced food intake and a systemic inflammatory response that leads to accelerated catabolism of skeletal muscle and adipose tissue.[1] This results in significant weight loss, fatigue, and a decline in physical function, ultimately contributing to increased morbidity and mortality.[2] Dysmobility in cachectic patients is a direct consequence of muscle wasting and weakness, leading to a reduced ability to perform daily activities and an increased risk of falls and fractures.
The pathophysiology of cachexia involves a network of pro-inflammatory cytokines, tumor-derived factors, and neuroendocrine alterations that disrupt the normal balance between anabolic and catabolic processes.[1] A key player in this intricate system is the hormone ghrelin.
Mechanism of Action: The Ghrelin Receptor and its Downstream Effects
Relamorelin is a synthetic pentapeptide ghrelin analog that acts as a potent agonist of the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a).[3] The GHSR-1a is a G-protein coupled receptor primarily expressed in the hypothalamus and pituitary gland, but also found in other tissues, including the gastrointestinal tract and skeletal muscle.[4]
Activation of the GHSR-1a by Relamorelin is expected to mimic the multifaceted physiological effects of endogenous ghrelin, which include:
-
Stimulation of Growth Hormone (GH) Secretion: Binding of Relamorelin to the GHSR-1a in the pituitary and hypothalamus triggers the release of GH.[5] GH, in turn, stimulates the liver to produce Insulin-like Growth Factor-1 (IGF-1), a potent anabolic hormone that promotes muscle protein synthesis and inhibits muscle breakdown.[6]
-
Orexigenic Effects: Ghrelin is famously known as the "hunger hormone." By acting on the arcuate nucleus of the hypothalamus, it stimulates appetite and increases food intake, helping to counteract the anorexia associated with cachexia.[4]
-
Anti-inflammatory Properties: Ghrelin has been shown to possess anti-inflammatory effects, which may help to mitigate the chronic inflammation that drives muscle catabolism in cachexia.[4]
-
Direct Effects on Skeletal Muscle: Emerging evidence suggests that ghrelin may also have direct anabolic and anti-atrophic effects on skeletal muscle, independent of the GH/IGF-1 axis.[7]
Signaling Pathways
The binding of Relamorelin to the GHSR-1a initiates a cascade of intracellular signaling events. The primary pathways involved are the Gαq/11 and Gαi/o pathways.
Preclinical and Clinical Evidence for Ghrelin Agonists in Cachexia
While specific data on this compound in cachexia and dysmobility is limited, a substantial body of evidence from studies on other ghrelin agonists, most notably Anamorelin, provides a strong rationale for its investigation.
Preclinical Data
Preclinical studies in various rodent models of cachexia have demonstrated the potential of ghrelin agonists to ameliorate key features of the syndrome.
| Ghrelin Agonist | Animal Model | Key Findings | Reference |
| Ghrelin | Yoshida sarcoma-bearing rats | Increased food intake and body weight.[8] | |
| Anamorelin | Lewis lung carcinoma mice | Increased food intake and body weight.[9] | |
| HM01 | Colon-26 adenocarcinoma mice | Attenuated body weight loss, increased food intake, and preserved muscle mass.[10] |
Clinical Data
Clinical trials with Anamorelin in patients with cancer-related cachexia have provided proof-of-concept for the therapeutic potential of ghrelin agonists in this setting.
| Clinical Trial | Phase | Patient Population | Key Efficacy Endpoints & Results | Reference |
| ROMANA 1 & 2 | III | Non-small cell lung cancer with cachexia | Lean Body Mass: Significant increase vs. placebo.[11] Body Weight: Significant increase vs. placebo.[11] Handgrip Strength: No significant improvement vs. placebo.[11] | |
| Phase II Study | II | Cancer cachexia (various tumors) | Lean Body Mass: Significant increase vs. placebo.[7] Body Weight: Significant increase vs. placebo.[7] Appetite: Significant improvement vs. placebo.[7] |
Experimental Protocols for Preclinical Evaluation
To assess the potential of this compound in cachexia and dysmobility, a series of well-defined preclinical experiments are necessary. The following protocols are based on established methodologies in the field.
Animal Model of Cancer Cachexia (C26 Carcinoma Model)
The Colon-26 (C26) adenocarcinoma model in mice is a widely used and well-characterized model of cancer cachexia that recapitulates many of the key features of the human syndrome.[9]
Protocol:
-
Cell Culture: C26 adenocarcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animal Inoculation: A suspension of C26 cells (typically 1 x 10^6 cells in 0.1 mL of saline) is injected subcutaneously into the flank of BALB/c mice.
-
Monitoring: Mice are monitored daily for tumor growth, body weight, and food intake. Cachexia typically develops within 14-21 days, characterized by a significant loss of body weight and muscle mass.
-
Treatment: Once cachexia is established, mice are treated with this compound (subcutaneous injection or osmotic minipump) or vehicle control.
-
Outcome Measures: Key outcome measures include changes in body weight, lean body mass (assessed by DEXA or tissue dissection), food intake, and tumor volume.
Assessment of Dysmobility
4.2.1. Grip Strength Test
The grip strength test is a non-invasive method to assess forelimb and hindlimb muscle strength in rodents.[12]
Protocol:
-
Apparatus: A grip strength meter with a wire grid or bar is used.
-
Procedure: The mouse is held by the tail and lowered towards the grid, allowing its forepaws to grasp the grid. The mouse is then gently pulled backward in a horizontal plane until it releases its grip. The peak force exerted by the mouse is recorded. The procedure is repeated for a set number of trials.
4.2.2. Open Field Test
The open field test is used to assess general locomotor activity and exploratory behavior, which can be impaired in cachectic animals.[6]
Protocol:
-
Apparatus: An open field arena (a square box with high walls) is used, often equipped with an automated tracking system.
-
Procedure: The mouse is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes).
-
Parameters Measured: The tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Future Directions and Conclusion
This compound, with its potent ghrelin receptor agonist activity, holds significant promise as a therapeutic agent for the treatment of cachexia and dysmobility. While direct evidence in this indication is currently limited, the wealth of positive data from studies on other ghrelin agonists, such as Anamorelin, provides a strong scientific rationale for its investigation.
Future research should focus on:
-
Preclinical studies to evaluate the efficacy of this compound in well-established animal models of cachexia, assessing its impact on lean body mass, muscle function, and food intake.
-
Translational studies to identify biomarkers that can predict response to this compound treatment.
-
Clinical trials in patient populations with cachexia from various underlying diseases to determine the safety and efficacy of this compound in a clinical setting.
References
- 1. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. Anamorelin in the Management of Cancer Cachexia: Clinical Efficacy, Challenges, and Future Directions | Anticancer Research [ar.iiarjournals.org]
- 8. Open field test for mice [protocols.io]
- 9. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
Methodological & Application
Application Notes and Protocol for Dissolving Relamorelin TFA for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin (also known as RM-131) is a synthetic pentapeptide analog of ghrelin that acts as a selective agonist for the growth hormone secretagogue receptor (GHSR). It has demonstrated prokinetic effects on gastrointestinal motility and is being investigated for therapeutic applications in conditions such as diabetic gastroparesis and chronic constipation. For in vivo studies, proper dissolution and formulation of Relamorelin trifluoroacetate (TFA) salt are critical to ensure accurate dosing, bioavailability, and to minimize potential confounding effects from the TFA counter-ion. These application notes provide a detailed protocol for the solubilization of Relamorelin TFA for in vivo research, with a primary focus on subcutaneous administration in rodent models.
Chemical and Physical Properties
Relamorelin is a synthetic pentapeptide. The trifluoroacetate (TFA) salt is a common form for synthetic peptides, resulting from the purification process using trifluoroacetic acid. While TFA aids in peptide stability and purity, it can influence experimental outcomes in biological systems.
Quantitative Data: Solubility of this compound
The solubility of this compound is a key factor in preparing formulations for in vivo administration. The following table summarizes its solubility in common solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | 100 mg/mL | 110.50 mM | May require sonication for complete dissolution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 50 mg/mL | 55.25 mM | A common vehicle for subcutaneous injections. May require sonication. |
Data sourced from commercial supplier information.
Experimental Protocol: Dissolving this compound for Subcutaneous Injection
This protocol outlines the steps for preparing a this compound solution for in vivo studies, specifically for subcutaneous administration in rodents.
Materials and Equipment
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water for injection or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Bath sonicator
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-protein-binding tips
-
0.22 µm sterile syringe filter (low protein binding, e.g., PVDF)
-
Sterile syringes and needles for administration
Standard Dissolution Protocol
This protocol is suitable for most in vivo applications where the presence of TFA at standard concentrations is not expected to interfere with the study endpoints.
-
Calculate the required amount: Determine the total volume and final concentration of the this compound solution needed for your experiment. Remember to account for the mass of the TFA salt in your calculations if you are aiming for a specific molar concentration of the active peptide.
-
Aliquot the solvent: In a sterile microcentrifuge tube, add the appropriate volume of sterile water or PBS.
-
Add this compound: Carefully add the lyophilized this compound powder to the solvent.
-
Initial Mixing: Gently vortex the solution for 10-15 seconds.
-
Sonication (if necessary): If the peptide does not fully dissolve, place the tube in a bath sonicator and sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear. Avoid excessive heating of the sample.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Sterile Filtration: For subcutaneous injection, it is recommended to sterile-filter the final solution through a 0.22 µm syringe filter to remove any potential microbial contaminants.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, aliquot and freeze at -20°C or -80°C, but be aware that freeze-thaw cycles can degrade the peptide.
Protocol for TFA Removal (TFA/HCl Exchange)
For sensitive biological assays where TFA may be problematic, a salt exchange to the hydrochloride (HCl) salt is recommended.[1]
-
Initial Dissolution: Dissolve the this compound in sterile, pyrogen-free water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[1]
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution (e.g., using liquid nitrogen or a -80°C freezer) and lyophilize overnight to remove all liquid.
-
Repeat: Repeat the dissolution in the dilute HCl solution and subsequent lyophilization at least two more times to ensure complete exchange of the TFA counter-ion.
-
Final Reconstitution: After the final lyophilization, reconstitute the Relamorelin HCl in the desired sterile vehicle (e.g., PBS) for your in vivo study.
Signaling Pathway and Experimental Workflow Diagrams
Relamorelin Signaling Pathway
Caption: Relamorelin's activation of the GHSR1a receptor and downstream signaling.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for an in vivo study using this compound.
Important Considerations
-
TFA Interference: Trifluoroacetic acid can have biological effects, including altering cell proliferation and other cellular processes. For sensitive assays, it is crucial to either perform a salt exchange or include a vehicle control group that receives the vehicle with a corresponding concentration of TFA.
-
Peptide Stability: Relamorelin, like other peptides, can be susceptible to degradation. It is recommended to prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The volume of subcutaneous injections should be appropriate for the size of the animal to avoid discomfort and tissue damage.
-
Purity and Source: Use high-purity this compound from a reputable supplier to ensure the quality and consistency of your experimental results.
References
Application Notes and Protocols for Relamorelin TFA Administration in Gastric Emptying Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Relamorelin TFA for the assessment of gastric emptying. This document includes detailed protocols for established gastric emptying assays, a summary of quantitative data from clinical studies, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction to this compound
Relamorelin is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3][4] Ghrelin, a hormone primarily produced in the stomach, plays a significant role in stimulating gastrointestinal motility.[3] Relamorelin mimics the action of endogenous ghrelin, binding to the GHSR to promote gastric emptying and improve symptoms associated with gastroparesis, a condition characterized by delayed gastric emptying.[2][3][4] Clinical trials have demonstrated the prokinetic effects of Relamorelin in patients with diabetic gastroparesis.[2][3][4]
Mechanism of Action: Relamorelin binds to and activates the GHSR, which is expressed in the gastrointestinal tract and the brain. This activation is believed to enhance gastric contractility and accelerate the transit of food from the stomach to the small intestine.
Quantitative Data Summary
The following table summarizes the effects of various doses of this compound on gastric emptying as observed in clinical trials. The primary endpoint is typically the gastric emptying half-time (T½) measured in minutes.
| Study Phase | Subject Population | Treatment Group (Dose) | N | Baseline GE T½ (min) | Change from Baseline in GE T½ (min) |
| Phase 2a | Diabetic Gastroparesis | Placebo | - | - | - |
| Relamorelin 10 µg BID | - | - | Significant Acceleration | ||
| Phase 2b | Diabetic Gastroparesis | Placebo | 104 | 127 | - |
| Relamorelin 10 µg BID | 98 | 127 | -12% | ||
| Relamorelin 30 µg BID | 109 | 129 | -12% | ||
| Relamorelin 100 µg BID | 82 | 134 | -12% (p=0.051) |
Data compiled from publicly available clinical trial information.
Experimental Protocols
Two standard methods for assessing gastric emptying in clinical trials of prokinetic agents like Relamorelin are Gastric Emptying Scintigraphy (GES) and the ¹³C-Spirulina Gastric Emptying Breath Test (GEBT).
Gastric Emptying Scintigraphy (GES) Protocol
GES is the gold standard for measuring gastric emptying. It involves the ingestion of a radiolabeled meal followed by imaging to track the rate at which the meal leaves the stomach.[5]
3.1.1. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours, preferably overnight, before the study.[6]
-
Medication Washout:
-
Prokinetic agents (e.g., metoclopramide, erythromycin) should be discontinued for at least 2 days prior to the test.[6][7][8][9]
-
Medications that delay gastric emptying, such as opiates and anticholinergic agents, should also be stopped for at least 2 days.[6][7][8][9]
-
A sample patient instruction sheet can be found in the consensus guidelines.[7][10]
-
-
Blood Glucose Monitoring (for diabetic patients):
-
Smoking: Patients should refrain from smoking on the morning of the test.[8]
3.1.2. This compound Administration
-
Reconstitution: this compound is typically provided as a lyophilized powder and should be reconstituted with sterile water for injection or bacteriostatic water for injection according to the manufacturer's or study protocol's instructions.
-
Dosing: Doses used in clinical trials have ranged from 10 µg to 100 µg.[3][12]
-
Administration: Administer the reconstituted this compound solution via subcutaneous injection. In clinical trials, the injection is often administered approximately 30 minutes before the test meal.[12]
3.1.3. Standardized Meal Preparation and Ingestion
-
Meal Composition: The standardized low-fat, solid meal consists of:
-
Meal Preparation:
-
Ingestion: The patient should consume the entire meal within 10 minutes.[9]
3.1.4. Image Acquisition and Analysis
-
Imaging Schedule: Acquire images at 0, 1, 2, and 4 hours after meal ingestion.[7][8][13][14]
-
Data Analysis: The primary outcome is the percentage of the radiolabeled meal remaining in the stomach at each time point. Delayed gastric emptying is defined by established normal ranges (e.g., >10% retention at 4 hours).[14]
¹³C-Spirulina Gastric Emptying Breath Test (GEBT) Protocol
The GEBT is a non-invasive method that measures the rate of gastric emptying by detecting the appearance of ¹³CO₂ in the breath after ingestion of a ¹³C-labeled meal.[15][16]
3.2.1. Patient Preparation
Patient preparation is similar to that for GES, including fasting and medication washout.
3.2.2. This compound Administration
Administer this compound subcutaneously as described in section 3.1.2, typically 30 minutes before the test meal.
3.2.3. Test Meal and Breath Sample Collection
-
Baseline Breath Sample: Collect a baseline breath sample from the patient before they consume the test meal.[17][18]
-
Test Meal: The patient consumes a standardized meal, which typically consists of a scrambled egg mix containing a specific dose of ¹³C-Spirulina, crackers, and water.[16]
-
Post-Meal Breath Samples: Collect breath samples at multiple time points after the meal is consumed. Common time points include 45, 90, 120, 150, 180, and 240 minutes.[16][17][19]
3.2.4. Sample Analysis and Data Interpretation
-
Analysis: The collected breath samples are analyzed using a gas isotope ratio mass spectrometer to determine the ratio of ¹³CO₂ to ¹²CO₂.[16][19]
-
Data Interpretation: The rate of ¹³CO₂ excretion is calculated, which correlates with the rate of gastric emptying.[15] The results are compared to a reference range to determine if gastric emptying is normal or delayed.[19]
Disclaimer: These protocols are intended for informational purposes for research and drug development professionals. All experimental procedures should be conducted in accordance with institutional guidelines, regulatory requirements, and approved clinical trial protocols. The specific details of this compound reconstitution and administration should be obtained from the manufacturer or the official study protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 8. med.emory.edu [med.emory.edu]
- 9. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. motilitysociety.org [motilitysociety.org]
- 11. Reexamining Compliance with Gastric Emptying Scintigraphy Guidelines: An Updated Analysis of the Intersocietal Accreditation Commission Database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. sercon-instruments.com [sercon-instruments.com]
- 16. uspharmacist.com [uspharmacist.com]
- 17. A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive Assessment of Gastric Emptying with a Stable Isotope Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cairndiagnostics.com [cairndiagnostics.com]
Measuring the Bioactivity of Relamorelin TFA: A Cell-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin TFA is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor (GPCR).[1][2][3] It is under investigation for prokinetic applications in gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[2][4] Relamorelin exhibits a higher affinity and potency for GHSR1a compared to the endogenous ligand, ghrelin.[1][5] The primary signaling pathway activated by GHSR upon agonist binding is the Gαq/11 pathway, which stimulates phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]i).[6][7][8] This document provides detailed protocols for cell-based assays to quantify the activity of this compound by measuring its effect on intracellular calcium mobilization, cyclic AMP (cAMP) levels, and reporter gene activation.
Principle of the Assays
These protocols describe three distinct cell-based assays to provide a comprehensive profile of this compound's activity at the GHSR:
-
Calcium Mobilization Assay: This is the primary and most direct method to assess the Gαq-mediated signaling of this compound. It utilizes a fluorescent calcium indicator that registers the increase in intracellular calcium upon GHSR activation.[9][10][11]
-
cAMP Assay: The GHSR can also couple to Gαi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.[7] This assay measures changes in cAMP concentration to characterize the Gαi/o-mediated activity of this compound.
-
Reporter Gene Assay: This assay provides a downstream readout of receptor activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of a specific response element. For GHSR, a Serum Response Element (SRE)-luciferase reporter can be used to measure Gα12/13 pathway activation, while a Cyclic AMP Response Element (CRE)-luciferase reporter can assess signaling pathways modulated by cAMP.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and ghrelin at the human GHSR1a.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| This compound | hGHSR1a | 0.42[1][5] |
| Ghrelin | hGHSR1a | 1.12[1][5] |
Table 2: In Vitro Potency (Calcium Mobilization)
| Compound | Assay | EC50 (nM) |
| This compound | Calcium Mobilization | 0.71[1][5] |
| Ghrelin | Calcium Mobilization | 4.2[1][5] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways of the ghrelin receptor and the general workflow for the cell-based assays.
Figure 1: GHSR1a signaling pathways activated by this compound.
Figure 2: General experimental workflow for cell-based assays.
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is adapted for a 96-well format and can be performed using a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation).
Materials:
-
HEK293 cells stably expressing human GHSR1a (HEK293-GHSR1a)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)
-
Probenecid (if required for the cell line to prevent dye leakage)[10]
-
This compound
-
Ghrelin (as a positive control)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-GHSR1a cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions, adding probenecid if necessary.
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of this compound and ghrelin in the assay buffer. Perform serial dilutions to create a dose-response curve.
-
-
Measurement:
-
Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at 1.5-second intervals for a total of 120 seconds.
-
Initiate the reading, and after a baseline measurement of 15-20 seconds, automatically inject 100 µL of the 2X compound solution into each well.
-
Continue reading the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
The response is calculated as the difference between the peak fluorescence intensity and the baseline fluorescence.
-
Normalize the data to the maximum response of a saturating concentration of ghrelin.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. cAMP Assay
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels.
Materials:
-
HEK293-GHSR1a cells
-
Complete growth medium
-
Assay buffer (e.g., stimulation buffer from a commercial kit)
-
Forskolin (to stimulate adenylyl cyclase)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE Ultra cAMP kits)
-
384-well white microplates
Procedure:
-
Cell Plating:
-
Seed HEK293-GHSR1a cells in a 384-well white plate at a density of 5,000-10,000 cells per well in 20 µL of growth medium and incubate overnight.
-
-
Compound and Cell Treatment:
-
Prepare serial dilutions of this compound in assay buffer containing IBMX.
-
Aspirate the growth medium and add 10 µL of the this compound dilutions to the cells.
-
Add 10 µL of forskolin solution to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forsklin should be optimized to produce a submaximal cAMP response.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the specific protocol of the chosen commercial assay kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal inversely proportional to the amount of cAMP.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the percent inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3. SRE-Luciferase Reporter Gene Assay
This protocol measures the activation of the Gα12/13 pathway by quantifying the expression of a luciferase reporter gene driven by a Serum Response Element (SRE).
Materials:
-
HEK293 cells
-
Expression vector for human GHSR1a
-
SRE-luciferase reporter vector
-
Transfection reagent
-
Complete growth medium
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the GHSR1a expression vector and the SRE-luciferase reporter vector using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the growth medium with a serum-free medium and incubate for another 4-6 hours.
-
Add serial dilutions of this compound to the cells and incubate at 37°C for 6-8 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the protein concentration in each well.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
The provided protocols offer robust and reliable methods for characterizing the bioactivity of this compound at the ghrelin receptor. The calcium mobilization assay serves as an excellent primary screen for Gαq-coupled activity, while the cAMP and reporter gene assays provide a more detailed understanding of the compound's signaling profile. These assays are essential tools for researchers in the fields of pharmacology and drug development working on ghrelin receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. What is Relamorelin used for? [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ghrelin Through GHSR1a and OX1R Heterodimers Reveals a Gαs–cAMP-cAMP Response Element Binding Protein Signaling Pathway in Vitro [frontiersin.org]
Application of Relamorelin TFA in Gastrointestinal Motility Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide agonist of the ghrelin receptor (GHSR-1a).[1] As a ghrelin mimetic, it has demonstrated significant prokinetic effects on the gastrointestinal (GI) tract, making it a subject of extensive research and clinical investigation for disorders characterized by impaired GI motility, such as diabetic gastroparesis and chronic constipation.[1][2] Relamorelin has been shown to accelerate gastric emptying, enhance small bowel and colonic transit, and improve symptoms associated with these conditions.[1][3][4] These application notes provide an overview of the use of Relamorelin TFA in gastrointestinal motility research, including detailed experimental protocols and a summary of key quantitative data from clinical studies.
Mechanism of Action
Relamorelin exerts its prokinetic effects by binding to and activating the ghrelin receptor (GHSR-1a), a G-protein coupled receptor.[5] In the gastrointestinal tract, these receptors are located on enteric neurons.[6] Activation of GHSR-1a by Relamorelin is believed to stimulate the release of acetylcholine, a key neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal motility.[7] This signaling pathway ultimately leads to increased gastric emptying and intestinal transit.
Signaling Pathway of Relamorelin in Gastrointestinal Smooth Muscle
Figure 1: Simplified signaling pathway of Relamorelin in GI smooth muscle cells.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from Phase 2 clinical trials of Relamorelin in patients with diabetic gastroparesis and chronic constipation.
Table 1: Efficacy of Relamorelin in Diabetic Gastroparesis (Phase 2b Study) [3][8][9][10]
| Parameter | Placebo | Relamorelin (10 µg BID) | Relamorelin (30 µg BID) | Relamorelin (100 µg BID) |
| Change from Baseline in Gastric Emptying Half-Time (t½, minutes) | - | ↓ 12% | ↓ 12% | ↓ 12% (p=0.051) |
| Reduction in Nausea Score (0-10 scale) | - | Significant Reduction | Significant Reduction | Significant Reduction |
| Reduction in Postprandial Fullness Score (0-10 scale) | - | Significant Reduction | Significant Reduction | Significant Reduction |
| Reduction in Abdominal Pain Score (0-10 scale) | - | Significant Reduction | Significant Reduction | Significant Reduction |
| Reduction in Bloating Score (0-10 scale) | - | Significant Reduction | Significant Reduction | Significant Reduction |
| Reduction in Vomiting Frequency | ~70% | ~75% (Not significant vs. placebo) | ~75% (Not significant vs. placebo) | ~75% (Not significant vs. placebo) |
*p < 0.05 compared to placebo
Table 2: Efficacy of Relamorelin in Chronic Constipation (Phase 2a Study) [4][11][12][13]
| Parameter | Placebo | Relamorelin (100 µg QD) |
| Change in Gastric Emptying Half-Time (t½) | - | Accelerated (p = 0.027) |
| Change in Small Bowel Transit | - | Accelerated (p = 0.051) |
| Change in Colonic Transit at 32 hours | - | Accelerated (p = 0.040) |
| Change in Colonic Transit at 48 hours | - | Accelerated (p = 0.017) |
| Increase in Spontaneous Bowel Movements (SBMs) per week | - | Significant Increase (p < 0.001) |
| Time to First Bowel Movement | - | Accelerated (p = 0.004) |
Experimental Protocols
The following are detailed protocols for preclinical and clinical research on this compound's effects on gastrointestinal motility.
In Vivo Experimental Protocols
1. Rodent Gastric Emptying Assay (Phenol Red Method)
This protocol is adapted from methodologies used for evaluating prokinetic agents.[14]
-
Objective: To assess the effect of this compound on the rate of gastric emptying in a rodent model.
-
Experimental Workflow:
Figure 2: Workflow for the rodent gastric emptying assay.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Phenol Red
-
Methylcellulose
-
Sodium Hydroxide (for alkaline solution)
-
Spectrophotometer
-
-
Procedure:
-
House animals in a controlled environment and fast them overnight with free access to water.
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle to the animals via subcutaneous or intraperitoneal injection.
-
After a predetermined time (e.g., 30 minutes), administer a test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose with 0.05% phenol red) via oral gavage.
-
After a specific duration (e.g., 20-30 minutes), euthanize the animals.
-
Surgically remove the stomach after ligating the pyloric and cardiac sphincters.
-
Homogenize the entire stomach in a known volume of alkaline solution to extract the phenol red.
-
Centrifuge the homogenate to pellet the debris.
-
Measure the absorbance of the supernatant at 560 nm.
-
Calculate the amount of phenol red remaining in the stomach compared to a control group sacrificed immediately after receiving the test meal. The percentage of gastric emptying is calculated as: % Gastric Emptying = (1 - (Absorbance of test group / Absorbance of control group at time 0)) * 100
-
2. Rodent Intestinal Transit Assay (Charcoal Meal Method)
This protocol is a standard method for assessing intestinal motility.[14]
-
Objective: To evaluate the effect of this compound on the transit of a charcoal meal through the small intestine of rodents.
-
Procedure:
-
Follow steps 1-3 of the Gastric Emptying Assay protocol.
-
Administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) via oral gavage.
-
After a set time (e.g., 20-30 minutes), euthanize the animals.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) * 100
-
In Vitro Experimental Protocol
1. Isolated Intestinal Smooth Muscle Contractility Assay
This protocol is based on established methods for studying smooth muscle physiology.
-
Objective: To determine the direct effect of this compound on the contractility of isolated intestinal smooth muscle strips.
-
Experimental Workflow:
Figure 3: Workflow for the isolated smooth muscle contractility assay.
-
Materials:
-
This compound
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
-
Procedure:
-
Euthanize a suitable laboratory animal (e.g., guinea pig, rat).
-
Dissect a segment of the small intestine (e.g., ileum or jejunum) and place it in cold, oxygenated physiological salt solution.
-
Prepare longitudinal or circular smooth muscle strips of appropriate dimensions.
-
Mount the muscle strips in an organ bath containing oxygenated physiological salt solution maintained at 37°C.
-
Connect one end of the strip to a fixed point and the other to a force-displacement transducer.
-
Allow the tissue to equilibrate under a constant resting tension for a specified period, during which the bathing solution is changed regularly.
-
Record the baseline spontaneous contractile activity.
-
Add cumulative concentrations of this compound to the organ bath at set intervals.
-
Record the changes in contractile force (amplitude) and frequency.
-
Analyze the data to construct a dose-response curve and determine the EC50 of this compound.
-
Conclusion
This compound is a promising therapeutic agent for gastrointestinal motility disorders. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate its pharmacological properties and clinical potential further. The in vivo and in vitro assays described are fundamental tools for characterizing the prokinetic effects of Relamorelin and other ghrelin receptor agonists.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 3. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Frontiers | Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates [frontiersin.org]
- 6. Ghrelin: a new player in the control of gastrointestinal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
- 11. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Rhythm Presents Positive Phase 2 Study Results for Relamorelin for Chronic Constipation [prnewswire.com]
- 13. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
Application Notes and Protocols for the HPLC Analysis of Relamorelin TFA
These application notes provide a detailed framework for the development and implementation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Relamorelin Trifluoroacetate (TFA). The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and formulation development of Relamorelin.
Introduction
Relamorelin is a synthetic pentapeptide ghrelin receptor agonist that has been investigated for the treatment of diabetic gastroparesis and other gastrointestinal motility disorders.[1][2] As with any peptide therapeutic, a robust and reliable analytical method is crucial for ensuring its quality, purity, and stability. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of peptides, offering high resolution and sensitivity.[3][4]
This document outlines a general RP-HPLC method suitable for the analysis of Relamorelin TFA, including sample preparation, chromatographic conditions, and method validation parameters. The trifluoroacetate (TFA) counter-ion, commonly used in peptide synthesis and purification, can be analyzed concurrently or by complementary methods if required.[5][6]
Signaling Pathway of Relamorelin
Relamorelin acts as a selective agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[1][7] Activation of this G-protein coupled receptor, primarily located in the stomach and central nervous system, initiates a signaling cascade that leads to increased gastrointestinal motility.[7][8][9]
Figure 1: Simplified signaling pathway of Relamorelin.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
A reversed-phase C18 column is typically suitable for the separation of peptides like Relamorelin.[3][10] A gradient elution is employed to ensure adequate separation from potential impurities.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size, 130 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 5% to 65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm (for peptide backbone absorption) |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve in Mobile Phase A to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample containing this compound in Mobile Phase A to achieve a target concentration of 1 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Figure 2: General workflow for HPLC analysis.
Data Presentation and Method Validation
The following tables summarize typical quantitative data and validation parameters for a peptide HPLC method. These values are illustrative and should be established for the specific method and instrumentation used. Method validation should be performed in accordance with ICH guidelines.[11][12]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n≥5) |
| %RSD of Retention Time | ≤ 1.0% (for n≥5) |
Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 over a concentration range of 0.1 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | To be determined (typically S/N ratio of 3:1) |
| Limit of Quantitation (LOQ) | To be determined (typically S/N ratio of 10:1) |
| Specificity | The method should be able to resolve the Relamorelin peak from degradation products and process-related impurities. This is often assessed through forced degradation studies. |
Conclusion
The described RP-HPLC method provides a solid foundation for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient containing TFA as an ion-pairing agent is a standard and effective approach for peptide analysis.[5] For routine use, the method must be fully validated to demonstrate its suitability for its intended purpose, ensuring the generation of accurate and reliable data for the quality assessment of this compound. Further optimization of the gradient profile and other chromatographic parameters may be necessary to achieve optimal separation from specific impurities encountered during synthesis or degradation.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. phmethods.net [phmethods.net]
- 5. peptide.com [peptide.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effects of Ghrelin Receptor Agonist, Relamorelin, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Proper Storage and Handling of Relamorelin TFA in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage, handling, and in vitro use of Relamorelin TFA (Trifluoroacetate), a potent ghrelin receptor agonist. Adherence to these guidelines is crucial for maintaining the integrity, stability, and activity of the compound, ensuring reproducible experimental outcomes.
Introduction to Relamorelin
Relamorelin is a synthetic pentapeptide analogue of ghrelin, a hormone that stimulates the growth hormone secretagogue receptor (GHSR-1a).[1][2] As a selective GHSR agonist, Relamorelin has demonstrated potential in various research areas, including the study of gastrointestinal motility and metabolic disorders.[1][2] Its stability and potency make it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological roles of the ghrelin system.
Storage and Stability
Proper storage of this compound is critical to prevent degradation and ensure its biological activity. The compound is typically supplied as a lyophilized powder and should be stored under specific conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Sealed from moisture. |
| -20°C | 1 year | Sealed from moisture. | |
| In Solvent | -80°C | 6 months | Sealed from moisture. |
| -20°C | 1 month | Sealed from moisture. |
Data synthesized from multiple sources.[3]
Handling and Safety Precautions
Due to its biological activity and potential hazards, appropriate personal protective equipment (PPE) and handling procedures should be used when working with this compound.
Table 2: Safety and Handling Guidelines for this compound
| Precaution | Guideline |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. |
| Contact Avoidance | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |
| Spills | In case of a spill, absorb with an inert material and dispose of it as chemical waste. |
| Disposal | Dispose of unused material and empty containers in accordance with local, state, and federal regulations. |
Experimental Protocols
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is the first step toward reliable experimental results. This compound is soluble in water and phosphate-buffered saline (PBS).
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound powder
-
Nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[3]
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of nuclease-free water to achieve a 10 mM concentration. The molecular weight of this compound is approximately 905.0 g/mol .
-
Calculation Example: For 1 mg of this compound, add 110.5 µL of water.
-
-
Solubilization: Gently vortex the solution to mix. If the powder does not dissolve completely, sonicate the solution in an ultrasonic water bath for short intervals (e.g., 1-2 minutes) until the solution is clear.[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
In Vitro Calcium Mobilization Assay
Relamorelin activates the GHSR-1a, a Gq-coupled G protein-coupled receptor (GPCR), leading to an increase in intracellular calcium concentration.[4] A calcium mobilization assay is a common method to quantify the agonist activity of compounds targeting such receptors.
Protocol 2: Functional Assessment of this compound using a Calcium Mobilization Assay
Materials:
-
HEK293 cells stably expressing the human GHSR-1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (prepared as in Protocol 1)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed the GHSR-1a expressing HEK293 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127.
-
Dilute this mixture in the assay buffer to the final working concentration (typically 1-5 µM Fluo-4 AM). Probenecid can be added at this step (typically 2.5 mM).
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes, followed by a 15-20 minute incubation at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from picomolar to micromolar to determine the EC50 value.
-
Also, prepare a vehicle control (assay buffer only).
-
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument will then automatically add the this compound dilutions (and controls) to the wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualized Workflows and Pathways
Relamorelin Signaling Pathway
Relamorelin, as a ghrelin mimetic, binds to and activates the GHSR-1a. This initiates a downstream signaling cascade, primarily through the Gαq protein, leading to the activation of Phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event measured in the calcium mobilization assay.
Caption: Relamorelin signaling pathway via GHSR-1a activation.
Experimental Workflow for In Vitro Testing
The following diagram outlines a typical workflow for the in vitro characterization of this compound, from initial compound handling to functional data analysis.
Caption: In vitro experimental workflow for this compound.
References
Application Notes and Protocols for Studying Relamorelin TFA in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a selective agonist for the growth hormone secretagogue receptor (GHS-R1a).[1] It has demonstrated potent prokinetic effects, stimulating gastrointestinal motility.[1][2] This document provides detailed experimental designs, protocols, and data presentation formats for the preclinical evaluation of Relamorelin trifluoroacetate (TFA) in rodent models of diabetes, with a focus on diabetic gastroparesis.
Mechanism of Action
Relamorelin mimics the action of ghrelin, a gut hormone that plays a crucial role in regulating appetite and gastrointestinal function.[1] By binding to and activating the GHS-R1a, Relamorelin is expected to enhance gastric emptying and improve symptoms associated with delayed gastric transit, a common complication in diabetes.[2][3] In nonclinical studies, Relamorelin has been shown to be 15- to 130-fold more potent than natural ghrelin in its effects on gastric emptying.[2]
Signaling Pathway
The binding of Relamorelin to the GHS-R1a on enteric neurons and vagal afferents initiates a signaling cascade that modulates gastrointestinal motility. This pathway involves G-protein coupling and downstream effectors that ultimately influence smooth muscle contractility.
Experimental Design and Protocols
A robust experimental design is critical for evaluating the efficacy and safety of this compound in diabetic models. The following sections outline key protocols.
Induction of Diabetes Mellitus (Type 1 Model)
A widely used and effective method for inducing a Type 1 diabetes model in rats is through the administration of streptozotocin (STZ).
Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week prior to the study.
-
Fasting: Fast rats overnight (12-16 hours) before STZ injection, with free access to water.
-
STZ Preparation: Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before use. Protect the solution from light.
-
Induction: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.
-
Post-Induction Care: To prevent initial STZ-induced hypoglycemia, replace drinking water with a 10% sucrose solution for 24-48 hours post-injection.
-
Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after STZ injection from the tail vein using a glucometer. Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and can be used in subsequent experiments.
-
Monitoring: Monitor blood glucose levels and body weight regularly throughout the study.
Assessment of Gastric Emptying
To quantify the prokinetic effects of Relamorelin, a standardized gastric emptying assay should be performed.
Protocol: Phenol Red Meal Gastric Emptying Assay
-
Animals: STZ-induced diabetic rats and non-diabetic control rats.
-
Fasting: Fast animals for 18-24 hours before the assay, with free access to water.
-
Test Meal: Prepare a non-nutrient, non-absorbable meal containing 1.5% methylcellulose and 0.5 mg/mL phenol red in water.
-
Dosing: Administer this compound or vehicle (e.g., saline) subcutaneously (s.c.) at the desired doses.
-
Meal Administration: 30 minutes after dosing, administer 1.5 mL of the phenol red meal orally via gavage.
-
Euthanasia and Sample Collection: At a predetermined time point (e.g., 20-30 minutes after meal administration), euthanize the animals by CO2 asphyxiation followed by cervical dislocation.
-
Stomach Removal: Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Phenol Red Quantification:
-
Homogenize the entire stomach in 100 mL of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Transfer 5 mL of the supernatant to a test tube containing 0.5 mL of 20% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge at 3000 rpm for 20 minutes.
-
Add 4 mL of 0.5 N NaOH to 1 mL of the supernatant to develop the color.
-
Measure the absorbance of the sample at 560 nm using a spectrophotometer.
-
-
Calculation of Gastric Emptying:
-
A standard curve for phenol red should be generated.
-
The amount of phenol red recovered from the stomach is determined from the standard curve.
-
Gastric emptying (%) is calculated using the following formula: Gastric Emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red recovered from stomachs at time 0)) x 100
-
Assessment of Glycemic Control
It is crucial to monitor the effects of Relamorelin on blood glucose levels, as ghrelin agonists can influence glucose homeostasis.
Protocol: Blood Glucose Monitoring
-
Animals: STZ-induced diabetic rats.
-
Dosing: Administer this compound or vehicle daily for the duration of the study.
-
Blood Sampling: Collect blood samples from the tail vein at regular intervals (e.g., daily before dosing, and at specific time points post-dosing).
-
Glucose Measurement: Measure blood glucose levels using a validated glucometer.
-
Data Analysis: Analyze changes in fasting and postprandial blood glucose levels over the treatment period.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a diabetic rat model.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups. Due to the limited availability of published preclinical data for Relamorelin in diabetic animal models, the following tables present data from human clinical trials in patients with diabetic gastroparesis for illustrative purposes.
Table 1: Effect of Relamorelin on Gastric Emptying in Patients with Diabetic Gastroparesis
| Treatment Group | Dose | Route | Duration | Change in Gastric Emptying T1/2 (minutes) | p-value vs. Placebo | Reference |
| Relamorelin | 10 µg BID | s.c. | 4 weeks | -22.9 ± 4.5 | < 0.03 | [4] |
| Placebo | - | s.c. | 4 weeks | -7.5 ± 4.5 | - | [4] |
| Relamorelin | 10 µg BID | s.c. | 12 weeks | Significant acceleration | < 0.05 | [5][6] |
| Relamorelin | 30 µg BID | s.c. | 12 weeks | Significant acceleration | < 0.05 | [5][6] |
| Relamorelin | 100 µg BID | s.c. | 12 weeks | Significant acceleration | = 0.051 | [5][6] |
Table 2: Effect of Relamorelin on Glycemic Control in Patients with Diabetic Gastroparesis (12-week study)
| Treatment Group | Dose | Mean Change in HbA1c (%) from Baseline | Mean Change in Fasting Blood Glucose (mg/dL) from Baseline | Percentage of Patients with Hyperglycemia-related Adverse Events | Reference |
| Placebo | - | +0.03 | - | - | |
| Relamorelin | 10 µg BID | +0.50 | Increased | Increased with dose | |
| Relamorelin | 30 µg BID | +0.89 | Increased | Increased with dose | |
| Relamorelin | 100 µg BID | +0.69 | Increased | Increased with dose |
Note: In human clinical trials, dose-related worsening of glycemic control was observed in some patients receiving Relamorelin, with some requiring adjustments to their diabetes medication.[5][6]
Conclusion
The provided protocols and experimental design framework offer a comprehensive approach to the preclinical evaluation of this compound in diabetic rodent models. Careful adherence to these methodologies will yield robust and reproducible data, enabling a thorough assessment of the therapeutic potential of Relamorelin for diabetic gastroparesis. While preclinical quantitative data is limited in the public domain, the presented clinical data underscores the prokinetic efficacy of Relamorelin and highlights the importance of monitoring glycemic control during its evaluation.
References
- 1. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Ghrelin Receptor Agonist, Relamorelin, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor solubility of Relamorelin TFA in buffers
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of Relamorelin trifluoroacetate (TFA) in various buffers. The following information is based on general principles of peptide chemistry, as specific solubility data for Relamorelin TFA is not extensively published.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound salt not dissolving in my aqueous buffer?
A1: Several factors can contribute to the poor solubility of this compound:
-
Residual Trifluoroacetic Acid (TFA): Relamorelin is often purified using reverse-phase HPLC with TFA. The remaining TFA counter-ions can associate with the peptide, increasing its hydrophobicity and hindering dissolution in aqueous solutions.
-
Peptide Aggregation: At certain pH values, particularly near the isoelectric point (pI) of the peptide, its net charge is zero, which can lead to aggregation and precipitation.
-
Buffer Composition: The ionic strength and pH of your buffer can significantly impact the solubility of the peptide.
-
Secondary Structure Formation: Peptides can form secondary structures (e.g., β-sheets) that promote self-aggregation and reduce solubility.
Q2: I'm observing a cloudy solution or precipitate after dissolving this compound. What should I do?
A2: A cloudy solution indicates that the peptide is not fully dissolved and may be forming aggregates. Here is a systematic approach to troubleshoot this issue:
-
Sonication: Gently sonicate the solution in a water bath for a few minutes. This can help break up aggregates.
-
pH Adjustment: The pH of the solution is a critical factor. For a basic peptide like Relamorelin (containing basic amino acid residues), solubility is often improved in a slightly acidic buffer (e.g., pH 4-6). Conversely, for an acidic peptide, a basic buffer would be more suitable. It is recommended to test a range of pH values.
-
Use of Organic Solvents: If solubility in aqueous buffers is still poor, you can first dissolve the peptide in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile. The resulting solution can then be slowly added to the aqueous buffer with gentle stirring. Note: Ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
TFA Counter-ion Exchange: The TFA counter-ion can be replaced with a more biocompatible one, such as acetate or hydrochloride, through techniques like ion-exchange chromatography or lyophilization from an HCl solution. This can significantly improve solubility.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: pH Screening for this compound Solubility
This protocol outlines a method to determine the optimal pH for dissolving this compound.
-
Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include citrate for acidic pH, phosphate for neutral pH, and Tris for basic pH.
-
Weigh the peptide: Accurately weigh equal amounts of this compound (e.g., 1 mg) into separate microcentrifuge tubes.
-
Add buffer: Add the same volume of each buffer to the corresponding tube to achieve the desired final concentration.
-
Vortex and observe: Vortex each tube for 30 seconds.
-
Incubate: If not fully dissolved, incubate the tubes at room temperature for 15-30 minutes with occasional vortexing.
-
Visual inspection: Visually inspect each tube for clarity or the presence of precipitate.
-
Quantify (Optional): For a more quantitative measure, centrifuge the tubes to pellet any undissolved peptide. Measure the protein concentration in the supernatant using a method like UV-Vis spectroscopy at 280 nm.
Protocol 2: Dissolution using a Water-Miscible Organic Solvent
This protocol describes the use of an organic co-solvent to aid in the dissolution of this compound.
-
Weigh the peptide: Weigh the desired amount of this compound into a microcentrifuge tube.
-
Add organic solvent: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF) to the peptide. Start with a small volume (e.g., 10-20 µL) and vortex to dissolve the peptide completely. The solution should be clear.
-
Prepare the aqueous buffer: Have the final volume of the desired aqueous buffer ready in a separate tube.
-
Combine: While vortexing the aqueous buffer, slowly add the peptide-organic solvent solution dropwise. This gradual addition helps prevent the peptide from precipitating out of the solution.
-
Final concentration: Ensure the final concentration of the organic solvent is low enough not to interfere with your downstream experiments.
Data Presentation
The following tables present hypothetical data from the experimental protocols described above.
Table 1: Example Results of pH Screening for this compound Solubility
| pH | Buffer System | Visual Observation | Soluble Concentration (mg/mL) |
| 4.0 | Citrate | Clear solution | > 1.0 |
| 5.0 | Citrate | Clear solution | > 1.0 |
| 6.0 | Phosphate | Slightly hazy | 0.8 |
| 7.0 | Phosphate | Cloudy | 0.3 |
| 7.4 | PBS | Cloudy | 0.2 |
| 8.0 | Tris | Hazy | 0.6 |
Table 2: Example Co-solvent Compatibility for this compound
| Co-solvent | Max. % (v/v) in PBS before precipitation | Visual Observation at 1 mg/mL |
| DMSO | 10% | Clear solution |
| DMF | 5% | Clear solution |
| Acetonitrile | 2% | Slight haze |
| Ethanol | < 1% | Precipitate forms |
Chemical Principles
The diagram below illustrates the principle of how TFA counter-ions can affect peptide solubility and how ion exchange can mitigate this issue.
Caption: Effect of TFA counter-ion on peptide solubility.
Navigating Relamorelin TFA: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Relamorelin TFA in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide insights into minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Relamorelin is a synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It mimics the natural hormone ghrelin, binding to the GHSR with an affinity approximately three times higher than ghrelin itself.[3][4] This interaction stimulates the release of growth hormone and, more critically for its therapeutic application, promotes gastrointestinal motility.[1][5] By enhancing the frequency and strength of stomach contractions, Relamorelin accelerates gastric emptying.[5]
Q2: What are the most commonly reported side effects associated with this compound in clinical trials?
The most frequently observed side effects in clinical studies include headaches, dizziness, and gastrointestinal symptoms.[6][7] A notable dose-related side effect is the worsening of glycemic control, leading to hyperglycemia.[8][9] Diarrhea has also been reported, which is likely due to the stimulation of colonic transit.[10]
Q3: How can the risk of hyperglycemia be managed during experiments?
Given that worsening glycemic control is a dose-dependent side effect, careful dose selection is crucial.[9] Researchers should consider starting with lower doses and titrating upwards based on observed efficacy and tolerability. Close monitoring of blood glucose levels is recommended, especially in diabetic models. In clinical trials, some patients required adjustments to their insulin or other diabetes medications.[8] Optimized glycemic management should be a key consideration in experimental designs.[8]
Q4: What is the recommended dosage range for this compound in pre-clinical and clinical research?
In Phase 2 clinical trials for diabetic gastroparesis, dosages have ranged from 10 mcg to 100 mcg administered twice daily via subcutaneous injection.[3][8][11] A Phase 2a study showed that 10 mcg twice daily was effective in accelerating gastric emptying and reducing vomiting.[3][12] The Phase 2b trial evaluated 10 mcg, 30 mcg, and 100 mcg twice daily.[8] For pre-clinical studies in rats, continuous subcutaneous infusions of 50-500 nmol/kg/day have been used to assess effects on food intake and body mass.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in blood glucose levels. | Dose-related effect of Relamorelin on glycemic control.[8][9] | - Reduce the dosage of this compound.- Implement more frequent blood glucose monitoring.- In diabetic models, adjust insulin or other hypoglycemic agents as needed. |
| Subject exhibits signs of headache or dizziness. | Common adverse effects reported in clinical trials.[6][7] | - Assess if the symptoms are transient.- Consider a dose reduction.- Ensure proper hydration of the subject. |
| Diarrhea or increased stool frequency. | Prokinetic effect of Relamorelin on colonic transit.[10] | - This may be an expected pharmacological effect.- If severe, consider reducing the dose.- Monitor for dehydration. |
| Lack of prokinetic effect (no change in gastric emptying). | - Insufficient dosage.- Issues with drug stability or administration. | - Verify the correct dosage and administration protocol.- Consider a dose escalation study.- Ensure proper storage and handling of this compound. |
Quantitative Data Summary
Table 1: Overview of Relamorelin Phase 2b Clinical Trial Efficacy on Diabetic Gastroparesis Symptoms (12 Weeks)
| Dosage | Change in Nausea Score (from baseline) | Change in Postprandial Fullness Score (from baseline) | Change in Abdominal Pain Score (from baseline) | Change in Bloating Score (from baseline) |
| Placebo (b.i.d.) | Reduction | Reduction | Reduction | Reduction |
| 10 mcg (b.i.d.) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| 30 mcg (b.i.d.) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| 100 mcg (b.i.d.) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
Note: A longitudinal analysis over the 12-week trial showed reductions for all active doses compared with placebo.[10] Data presented is qualitative based on study outcomes.
Table 2: Impact of Relamorelin Dosage on Glycemic Control (Phase 2b Trial)
| Treatment Group | Mean Baseline HbA1c (%) | Mean End of Study HbA1c (%) | Mean Change in Fasting Blood Glucose |
| Placebo | 7.77 | 7.80 | Increase |
| Relamorelin 10 µg | 7.44 | 7.94 | Increase |
| Relamorelin 30 µg | 7.65 | 8.54 | Increase |
| Relamorelin 100 µg | 8.15 | 8.84 | Increase |
Data from a 12-week study. The mean change in HbA1c and fasting blood glucose generally increased with the Relamorelin dose.[9]
Experimental Protocols
Protocol: Evaluation of Gastric Emptying in a Diabetic Gastroparesis Model (Adapted from Phase 2 Clinical Trial Methodology)
-
Subject Selection: Utilize a validated animal model of diabetic gastroparesis. In clinical trials, patients with Type 1 or Type 2 diabetes and delayed gastric emptying were recruited.[8][12]
-
Baseline Assessment: Prior to treatment, establish a baseline for gastric emptying half-time (T1/2) using a standardized method such as a gastric emptying breath test (GEBT) or scintigraphy.[8] Also, record baseline symptom scores if applicable (e.g., vomiting frequency).[8]
-
Randomization and Blinding: Randomly assign subjects to receive either placebo or one of the this compound doses being tested (e.g., 10 µg, 30 µg, 100 µg twice daily).[8] The study should be conducted in a double-blind manner.
-
Drug Administration: Administer this compound or placebo via subcutaneous injection at specified times, typically 30 minutes before meals.[8][12]
-
Monitoring: Throughout the study period (e.g., 4 to 12 weeks), monitor subjects for adverse effects, including changes in blood glucose levels.[8][12]
-
Endpoint Assessment: At the end of the treatment period, repeat the gastric emptying assessment to determine the change from baseline. Collect data on symptom improvement.[8]
-
Data Analysis: Compare the change in gastric emptying T1/2 and symptom scores between the Relamorelin-treated groups and the placebo group using appropriate statistical methods.[8]
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing this compound.
References
- 1. Relamorelin - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 5. What is Relamorelin used for? [synapse.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
- 11. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
How to prevent degradation of Relamorelin TFA in solution
This technical support center provides guidance on preventing the degradation of Relamorelin Trifluoroacetate (TFA) in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of peptide activity or concentration in solution | - Improper storage temperature: Storing at room temperature or even 4°C for extended periods can lead to degradation. - pH instability: The pH of the solution may not be optimal for Relamorelin TFA stability. Peptides are susceptible to hydrolysis and other degradation pathways at non-optimal pH.[1] - Repeated freeze-thaw cycles: This can cause physical stress on the peptide, leading to aggregation and degradation. - Oxidation: Exposure to oxygen can lead to the oxidation of susceptible amino acid residues. - Microbial contamination: Growth of microorganisms can lead to enzymatic degradation of the peptide. | - Verify storage conditions: For short-term storage (up to 1 month), solutions should be stored at -20°C. For long-term storage (up to 6 months), store at -80°C.[2] - Optimize solution pH: While specific data for Relamorelin is limited, most peptides have an optimal pH range for stability, typically between pH 4 and 6, to minimize hydrolysis.[1] It is recommended to perform a pH stability study. - Aliquot solutions: After reconstitution, aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles. - Use high-purity solvents and degas solutions: Use solvents free of oxidizing agents. Degassing the solvent before dissolving the peptide can help to minimize oxidation. - Use sterile filtration: For aqueous solutions, sterile filter the solution through a 0.22 µm filter to remove any potential microbial contamination.[3] |
| Precipitation or cloudiness in the solution | - Poor solubility: The concentration of this compound may exceed its solubility in the chosen solvent. - Aggregation: Peptides can aggregate and precipitate out of solution, especially at their isoelectric point or due to physical stress (e.g., vortexing, freeze-thaw cycles). - Interaction with container surfaces: Peptides can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration and potentially causing aggregation. | - Check solubility information: this compound is soluble in water (up to 100 mg/mL with the need for ultrasonic treatment) and PBS (up to 50 mg/mL with the need for ultrasonic treatment).[2] - Avoid vigorous shaking: Gently swirl or sonicate to dissolve the peptide. - Optimize pH: Ensure the pH of the solution is not near the isoelectric point of Relamorelin. - Use appropriate vials: Consider using low-protein-binding tubes or vials. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | - Degradation products: New peaks may represent degradation products resulting from hydrolysis, oxidation, or other chemical modifications. - Impurities in the solvent or reagents: Contaminants in the solvents or buffers can introduce extraneous peaks. - TFA salt-related artifacts: Trifluoroacetic acid can sometimes lead to the formation of adducts or other artifacts in mass spectrometry or chromatography. | - Perform forced degradation studies: To identify potential degradation products, subject the this compound solution to stress conditions (acid, base, oxidation, heat, light).[3][4][5] - Use high-purity solvents and fresh buffers: Ensure all components of the mobile phase and the sample solvent are of high quality. - Consult literature on TFA artifacts: Be aware of potential issues related to the TFA counter-ion in analytical methods. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
A1: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 1 year |
| -80°C | 2 years | |
| In Solvent | -20°C | 1 month |
| -80°C | 6 months |
Data sourced from MedChemExpress.[2] Always store in a tightly sealed container, away from moisture.[2][6]
Q2: What are the primary degradation pathways for peptides like this compound in solution?
A2: While specific degradation pathways for Relamorelin have not been extensively published, peptides are generally susceptible to the following degradation mechanisms in aqueous solutions:
-
Hydrolysis: Cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions. Aspartate (Asp) residues are particularly prone to hydrolysis.[1]
-
Deamidation: The loss of an amide group from the side chains of asparagine (Asn) and glutamine (Gln) residues, forming aspartic acid and glutamic acid, respectively. This can be influenced by pH and the surrounding amino acid sequence.[1]
-
Oxidation: The sulfur-containing amino acids, methionine (Met) and cysteine (Cys), are susceptible to oxidation. This can be accelerated by exposure to oxygen, metal ions, and light.
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can affect the peptide's biological activity. This is more likely to occur under basic conditions.
-
Aggregation: The formation of dimers or larger aggregates through non-covalent interactions or covalent cross-linking (e.g., disulfide bonds). This can be triggered by changes in pH, temperature, and concentration, as well as physical stress.[2]
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following best practices:
-
pH Control: Maintain the pH of your solution within a stable range, typically between 4 and 6 for many peptides, using a suitable buffer system.[1]
-
Temperature Control: Store solutions at the recommended low temperatures (-20°C or -80°C) and minimize time spent at room temperature.[2]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation caused by repeated freezing and thawing.
-
Use High-Purity Reagents: Utilize high-purity water and buffer components to avoid contaminants that could catalyze degradation.
-
Protect from Light: Store solutions in amber vials or protect them from light, especially if photolabile amino acids are present.
-
Inert Atmosphere: For peptides highly susceptible to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q4: What type of buffer is recommended for preparing this compound solutions?
A4: The choice of buffer can significantly impact peptide stability. While specific compatibility data for this compound is not readily available, here are some general guidelines:
-
Phosphate buffers: Commonly used, but be aware that phosphate ions can sometimes catalyze the degradation of certain peptides.[1]
-
Acetate buffers: Often a good choice for pH ranges between 4 and 5.5.
-
Citrate buffers: Useful for pH ranges between 3 and 6.2.
It is crucial to perform a buffer screening study to determine the optimal buffer system for your specific application and desired shelf-life.
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Choose a pre-chilled, high-purity solvent appropriate for your experiment (e.g., sterile water, PBS).
-
Reconstitution: Slowly add the desired volume of solvent to the vial.
-
Dissolution: Gently swirl the vial or sonicate briefly until the peptide is completely dissolved. Avoid vigorous shaking or vortexing to prevent aggregation.
-
Sterilization (if applicable): If the solution is for cell-based assays or in vivo studies, sterile filter it through a 0.22 µm low-protein-binding filter.[3]
-
Aliquoting and Storage: Immediately aliquot the reconstituted solution into single-use, low-protein-binding vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions. The extent of degradation should ideally be between 5-20%.[7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer) at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 40°C or 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Add a small volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples and a control sample (stored at -80°C) at each time point using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The retention times of the new peaks can be used to track the formation of degradation products.
Visualizations
Caption: Major degradation pathways of peptides in solution and key influencing factors.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing off-target effects in Relamorelin TFA experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Relamorelin TFA. The focus is on identifying and addressing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Relamorelin and its primary mechanism of action?
Relamorelin (RM-131) is a synthetic pentapeptide analogue of ghrelin.[1] Its primary mechanism of action is as a potent and selective agonist for the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), also known as the ghrelin receptor.[2][3] In in-vitro assays using CHO-K1 cells expressing the human GHSR1a, Relamorelin exhibited a binding affinity (Ki) of 0.42 nM, which is approximately three-fold greater than that of native human ghrelin (Ki = 1.22 nM).[1] Activation of this G protein-coupled receptor (GPCR) is intended to stimulate gastrointestinal motility, making it a therapeutic candidate for conditions like diabetic gastroparesis.[2][3]
Q2: What are the potential sources of off-target or unexpected effects in Relamorelin experiments?
Unexpected results in Relamorelin experiments can arise from three primary sources:
-
Receptor Cross-Reactivity: While Relamorelin is selective for GHSR1a, high concentrations could potentially lead to binding at other related or unrelated receptors. The complex nature of GHSR1a signaling adds another layer of complexity.
-
Complex GHSR1a Signaling: The ghrelin receptor does not signal through a single, linear pathway. It can couple to various G-proteins (Gαq/11, Gαi/o, Gα12/13) and can form heterodimers with other GPCRs, such as dopamine receptors, which can modulate its signaling output.[4] This inherent complexity can lead to tissue-specific or context-dependent effects that may differ from the canonical pathway.
-
Trifluoroacetate (TFA) Salt Effects: Synthetic peptides like Relamorelin are often purified using high-performance liquid chromatography (HPLC) and supplied as TFA salts. The TFA counter-ion itself can exert biological effects, including cytotoxicity or altered cell proliferation, which can confound experimental results.
Q3: What is the impact of Relamorelin on glycemic control?
A notable effect observed in clinical trials is a dose-related worsening of glycemic control in some patients.[2][3][5] In a Phase 2b study, 14.5% of patients receiving Relamorelin required adjustments to their diabetes medication.[2][3] This is considered an "on-target" effect mediated by the GHSR1a, as ghrelin is known to play a role in glucose homeostasis. The mechanisms are multifactorial and include:
-
Inhibition of Insulin Secretion: Ghrelin can act directly on pancreatic β-cells to suppress glucose-stimulated insulin secretion.[4][6]
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Stimulation of Counter-Regulatory Hormones: Ghrelin promotes the release of glucagon, cortisol, and growth hormone, all of which can increase blood glucose levels.[6][7]
-
Effects on Insulin Sensitivity: Ghrelin can induce peripheral insulin resistance, further contributing to hyperglycemia.[6][8]
Troubleshooting Guide
Problem 1: I'm observing a response in my negative control cells that do not express GHSR1a.
-
Possible Cause: The effect may be due to the TFA counter-ion, not Relamorelin itself. TFA has been shown to inhibit proliferation in some cell types (like osteoblasts) and stimulate it in others (like glioma cells).
-
Troubleshooting Steps:
-
Run a TFA Control: Treat your negative control cells with sodium trifluoroacetate at concentrations equivalent to those present in your this compound experiments. This will help determine if the vehicle is causing the effect.
-
Perform a Counter-Ion Exchange: Exchange the TFA salt for a more biologically inert salt, such as hydrochloride (HCl). A detailed protocol for this procedure is provided below.
-
Re-evaluate: Test the HCl salt of Relamorelin on your negative control cells. The absence of a response would strongly suggest the original effect was due to TFA.
-
Problem 2: My results are inconsistent across different batches of this compound.
-
Possible Cause: The amount of residual TFA can vary significantly between peptide synthesis batches, often ranging from 10% to 40% of the total peptide weight. This variability can lead to inconsistent biological effects.
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, quantify the TFA content in each batch using methods like 19F-NMR or HPLC with an evaporative light-scattering detector (ELSD).
-
Normalize Dosing: Adjust the dosing of your peptide based on the actual peptide content, not the total salt weight.
-
Counter-Ion Exchange: For maximum consistency, perform a counter-ion exchange on all batches to remove TFA.
-
Problem 3: The signaling pathway activated by Relamorelin in my cell model does not match the expected Gαq pathway (e.g., no calcium mobilization).
-
Possible Cause: The GHSR1a receptor is known to couple to multiple G-protein pathways, including Gαi/o and Gα12/13.[4] The dominant pathway can be cell-type specific. Furthermore, GHSR1a can form heterodimers with other GPCRs expressed in your cells, which can alter the downstream signaling cascade.[4]
-
Troubleshooting Steps:
-
Profile Downstream Effectors: Use assays to check for activation of other pathways. For example, measure changes in cAMP levels to investigate Gαs/Gαi coupling or perform a RhoA activation assay for Gα12/13 signaling.
-
Characterize Receptor Expression: Profile your cell model for the expression of potential heterodimer partners, such as dopamine D1 or D2 receptors.
-
Investigate Heterodimerization: Use techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) to investigate if GHSR1a is forming complexes with other receptors in your system.
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies.
Table 1: Relamorelin Binding Affinity and Potency
| Parameter | Relamorelin | Human Ghrelin | Notes |
|---|---|---|---|
| Binding Affinity (Ki) | 0.42 ± 0.06 nM | 1.22 ± 0.17 nM | Determined in CHO-K1 cells expressing human GHSR1a.[1] |
| Functional Potency (EC50) | 0.71 ± 0.09 nM | 4.2 ± 1.2 nM | Measured by intracellular calcium mobilization in CHO-K1 cells.[1] |
Table 2: Summary of Glycemic Changes in a 12-Week Phase 2b Trial
| Treatment Group | Mean Change from Baseline in HbA1c | Mean Change from Baseline in Fasting Blood Glucose |
|---|---|---|
| Placebo | +0.03% | Not reported |
| Relamorelin 10 µg b.d. | +0.50% | Increase observed |
| Relamorelin 30 µg b.d. | +0.89% | Increase observed |
| Relamorelin 100 µg b.d. | +0.69% | Increase observed |
Data derived from a study in adults with diabetic gastroparesis. The increases in HbA1c and fasting blood glucose were found to be dose-related.[9]
Experimental Protocols
Protocol 1: Counter-Ion Exchange from TFA to HCl
This protocol is designed to replace the potentially confounding trifluoroacetate (TFA) counter-ion with hydrochloride (HCl).
Materials:
-
This compound peptide
-
10 mM HCl solution (aqueous)
-
0.1% (v/v) TFA in water (for HPLC)
-
Acetonitrile (for HPLC)
-
Lyophilizer
-
HPLC system
Methodology:
-
Dissolution: Dissolve the this compound peptide in a 10 mM HCl solution.
-
Lyophilization: Freeze the solution immediately and lyophilize it until a dry powder is obtained. This step removes the volatile TFA-HCl salt.
-
Repeat: To ensure complete exchange, repeat the dissolution and lyophilization process two more times.
-
Purity and Identity Check: After the final cycle, dissolve a small amount of the Relamorelin HCl peptide in water. Analyze its purity and confirm its identity using analytical HPLC and mass spectrometry. The HPLC method should use a gradient of 0.1% TFA in water and acetonitrile to ensure the peptide is intact.
-
Quantification (Optional but Recommended): To confirm the removal of TFA, quantify the residual amount using a sensitive technique like 19F-NMR. A successful exchange should result in a TFA content below 1% (w/w).
-
Storage: Store the final Relamorelin HCl product as a lyophilized powder at -20°C or -80°C.
Protocol 2: Off-Target Liability Assessment Workflow
This protocol outlines a general workflow to proactively screen for and identify potential off-target effects of Relamorelin.
Methodology:
-
In Silico Screening: Use computational tools to predict potential off-target interactions. Methods like Similarity Ensemble Approach (SEA) can compare the structure of Relamorelin to ligands with known targets, predicting potential off-target binding based on chemical similarity.
-
Competitive Binding Assays: Screen Relamorelin against a commercially available panel of receptors, particularly GPCRs and ion channels. This will provide quantitative binding affinity data (Ki values) for a wide range of potential off-targets.
-
Phenotypic Screening: Utilize cell-based high-content screening assays. Expose various cell types to Relamorelin and use automated microscopy and image analysis to monitor a broad range of cellular parameters (e.g., morphology, viability, organelle health, signaling pathway markers). An unexpected phenotypic "hit" can guide further investigation.
-
Target Deconvolution: If a phenotypic effect is observed in a cell line lacking the primary target (GHSR1a), use techniques like genetic knockdown (siRNA/shRNA) or knockout (CRISPR) to identify the specific off-target receptor responsible for the observed phenotype.
Visualizations
Caption: GHSR1a canonical and non-canonical signaling pathways.
Caption: Workflow for troubleshooting potential TFA-mediated effects.
Caption: Mechanisms of ghrelin agonist-induced hyperglycemia.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin’s Relationship to Blood Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Relamorelin TFA Studies: A Technical Support Guide for Reproducible Results
For researchers, scientists, and drug development professionals, ensuring the reproducibility of studies involving Relamorelin trifluoroacetate (TFA) is paramount for advancing our understanding of this potent ghrelin agonist. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro and in vivo experiments with Relamorelin TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic pentapeptide ghrelin analogue. It acts as a selective and potent agonist for the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a).[1][2][3] By mimicking the action of endogenous ghrelin, Relamorelin stimulates the GHSR-1a, leading to downstream signaling cascades that can increase growth hormone release and, importantly for its therapeutic applications, enhance gastrointestinal motility.[4]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to proper storage conditions. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[1][5] Once reconstituted, the stability of the solution will depend on the solvent and storage temperature. For aqueous solutions, it is advisable to prepare them fresh or store them at -80°C for short periods. Repeated freeze-thaw cycles should be avoided.
Q3: In which solvents is this compound soluble?
This compound is soluble in water and DMSO.[3] For cell-based assays, it is recommended to dissolve the peptide in sterile water or a buffer compatible with the experimental system. For animal studies, sterile saline is a common vehicle for subcutaneous administration.
Q4: What are the known off-target effects or potential confounding factors to consider?
While Relamorelin is a selective GHSR-1a agonist, it's important to be aware of potential confounding factors. Since ghrelin receptors are present in various tissues, systemic administration can have effects beyond the gastrointestinal tract, such as stimulating appetite and potentially altering glucose metabolism.[6] In clinical studies, dose-related increases in blood glucose have been observed.[7][8][9] Researchers should include appropriate controls to account for these potential effects.
Troubleshooting Guides
In Vitro Experiments (e.g., Calcium Mobilization Assay)
| Problem | Potential Cause | Troubleshooting Step |
| No or low signal upon this compound application | 1. This compound degradation: Improper storage or handling. | 1. Ensure proper storage (-20°C or -80°C, protected from light). Prepare fresh solutions before each experiment. |
| 2. Cell line issue: Low or no expression of GHSR-1a. | 2. Verify GHSR-1a expression in your cell line (e.g., CHO-K1) using qPCR or Western blot. Use a validated positive control. | |
| 3. Assay buffer composition: Presence of interfering substances. | 3. Use a recommended assay buffer (e.g., HBSS with 20 mM HEPES). Ensure the buffer does not contain components that quench fluorescence. | |
| 4. Incorrect dye loading: Suboptimal dye concentration or incubation time. | 4. Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature according to the manufacturer's protocol. | |
| High background signal | 1. Cell stress or death: Over-confluent cells or harsh handling. | 1. Plate cells at an optimal density and handle them gently. Ensure cell viability before starting the assay. |
| 2. Dye leakage or compartmentalization: Incomplete hydrolysis of the AM ester. | 2. Allow sufficient time for de-esterification of the dye at room temperature after loading. | |
| 3. Constitutive receptor activity: Some cell lines may have high basal GHSR-1a activity. | 3. Measure the baseline fluorescence before adding this compound and subtract it from the final signal. Consider using an inverse agonist to establish a true baseline. | |
| High variability between replicates | 1. Inconsistent cell plating: Uneven cell distribution in the microplate wells. | 1. Ensure a homogenous cell suspension before plating and use a multichannel pipette for accurate dispensing. |
| 2. Inaccurate pipetting of this compound: Errors in preparing serial dilutions or adding the compound. | 2. Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handling for high-throughput screening. | |
| 3. Edge effects in the microplate: Temperature or evaporation gradients across the plate. | 3. Avoid using the outer wells of the microplate or fill them with sterile buffer to minimize edge effects. |
In Vivo Experiments (e.g., Gastric Emptying Study in Rodents)
| Problem | Potential Cause | Troubleshooting Step |
| No significant effect of this compound on gastric emptying | 1. Suboptimal dose: The administered dose is too low to elicit a prokinetic effect. | 1. Perform a dose-response study to determine the optimal dose of this compound for your animal model. |
| 2. Timing of administration: The time between drug administration and the test meal is not optimal. | 2. Optimize the pre-treatment time based on the pharmacokinetic profile of this compound. | |
| 3. Animal stress: Stress can significantly impact gastrointestinal motility and mask the drug's effect. | 3. Acclimatize animals to the experimental procedures and environment to minimize stress. Handle animals gently. | |
| 4. High inter-animal variability: Inherent biological differences between animals. | 4. Increase the sample size per group to achieve sufficient statistical power. Use age- and weight-matched animals. | |
| High variability in gastric emptying measurements | 1. Inconsistent test meal administration: Variation in the volume or composition of the test meal. | 1. Administer a consistent volume of a standardized test meal to all animals. |
| 2. Fasting period: Inconsistent fasting times before the experiment. | 2. Implement a standardized fasting protocol for all animals. Note that prolonged fasting can alter GI motility in rodents.[10] | |
| 3. Measurement technique: Inaccuracies in the method used to assess gastric emptying (e.g., phenol red, scintigraphy). | 3. Ensure the chosen method is validated and performed consistently. For terminal studies, ensure complete recovery of stomach contents. | |
| Unexpected adverse effects | 1. Vehicle effects: The vehicle used to dissolve this compound may have its own effects. | 1. Include a vehicle-only control group to assess any effects of the vehicle. |
| 2. Hyperglycemia: this compound can increase blood glucose levels. | 2. Monitor blood glucose levels, especially in diabetic animal models. |
Data Presentation
In Vitro Potency of Relamorelin
| Compound | Receptor | Assay | Cell Line | Potency (EC₅₀/Kᵢ) | Reference |
| Relamorelin | GHSR-1a | Calcium Mobilization | CHO-K1 | EC₅₀ = 0.71 nM | [11] |
| Ghrelin (human) | GHSR-1a | Calcium Mobilization | CHO-K1 | EC₅₀ = 4.2 nM | [11] |
| Relamorelin | GHSR-1a | Radioligand Binding | CHO-K1 | Kᵢ = 0.42 nM | [11] |
| Ghrelin (human) | GHSR-1a | Radioligand Binding | CHO-K1 | Kᵢ = 1.22 nM | [11] |
Effect of Relamorelin on Gastric Emptying (Clinical Data)
| Study Population | Treatment | Dose | Primary Outcome | Result | Reference |
| Patients with Diabetic Gastroparesis | Relamorelin | 10 µg twice daily | Change in Gastric Emptying Half-Time (t₁/₂) | Significant acceleration compared to placebo | [12] |
| Patients with Diabetic Gastroparesis | Relamorelin | 10, 30, 100 µg twice daily | Change in Gastric Emptying | Significant acceleration for 10 µg and 30 µg doses vs. placebo | [9] |
| Healthy Volunteers | Relamorelin | 30 µg single dose | Distal Antral Motility | Significantly increased number of contractions | [4] |
Experimental Protocols
Key Experiment 1: In Vitro Calcium Mobilization Assay
Objective: To measure the potency of this compound in activating the GHSR-1a receptor by quantifying the increase in intracellular calcium concentration.
Materials:
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HEK293 or CHO-K1 cells stably expressing the human GHSR-1a receptor.
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Black, clear-bottom 96-well or 384-well cell culture plates.
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This compound.
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Calcium indicator dye (e.g., Fluo-4 AM).
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Probenecid.
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Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
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A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Methodology:
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Cell Plating: Seed the GHSR-1a expressing cells into the microplate at a predetermined optimal density and culture overnight.
-
Dye Loading:
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Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer.
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Remove the culture medium from the cells and add the loading buffer.
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Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
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Measurement:
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Place the cell plate into the fluorescence microplate reader.
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Establish a stable baseline fluorescence reading for each well.
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Automatedly inject the different concentrations of this compound into the wells.
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Measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
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Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
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Normalize the data to the maximum response.
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Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Key Experiment 2: In Vivo Gastric Emptying Assessment in Rodents (Phenol Red Method)
Objective: To evaluate the prokinetic effect of this compound on gastric emptying in a rodent model.
Materials:
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Mice or rats.
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This compound.
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Vehicle (e.g., sterile saline).
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Test meal: 1.5% methylcellulose in water containing 0.5 mg/mL phenol red.
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0.1 N NaOH.
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Spectrophotometer.
Methodology:
-
Animal Preparation: Fast the animals overnight with free access to water.
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Drug Administration: Administer this compound or vehicle subcutaneously at a predetermined time before the test meal.
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Test Meal Administration: Administer a fixed volume of the phenol red-containing test meal via oral gavage.
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Stomach Collection: At a specific time point after the test meal (e.g., 20 minutes), euthanize the animals by an approved method.
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Phenol Red Extraction:
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the entire stomach in 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
To determine the amount of phenol red administered, a separate group of animals is sacrificed immediately after gavage, and their stomach contents are processed in the same way.
-
-
Data Analysis:
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test animal / Average absorbance of 0-minute control animals)) * 100
-
Compare the percentage of gastric emptying between the this compound-treated group and the vehicle-treated group.
-
Mandatory Visualizations
Caption: GHSR-1a signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolving the Reproducibility Crisis in Animal Research - Tradeline, Inc. [tradelineinc.com]
- 4. selectscience.net [selectscience.net]
- 5. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Relamorelin TFA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Relamorelin TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this potent ghrelin agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability a research interest?
This compound is a synthetic pentapeptide analog of ghrelin, a hormone that stimulates appetite and gastrointestinal motility.[1] It acts as a selective agonist for the growth hormone secretagogue receptor (GHSR).[1] Currently, Relamorelin is administered via subcutaneous injection to ensure high bioavailability for the treatment of conditions like diabetic gastroparesis.[2][3][4][5][6] However, developing formulations for alternative, less invasive routes of administration, such as oral delivery, is a significant area of research to improve patient compliance. The primary challenge with oral administration of peptides like Relamorelin is their low bioavailability due to enzymatic degradation in the gastrointestinal (GI) tract and poor permeation across the intestinal epithelium.[7][8]
Q2: What are the primary barriers to the oral bioavailability of this compound?
As a peptide, this compound faces several significant barriers to oral absorption:
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Enzymatic Degradation: The acidic environment of the stomach and the presence of various proteases (e.g., pepsin, trypsin, chymotrypsin) in the stomach and small intestine can rapidly degrade the peptide structure, rendering it inactive.[7][8]
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Poor Permeability: Due to its size and hydrophilic nature, this compound has limited ability to passively diffuse across the lipid membranes of intestinal epithelial cells.[7] The tight junctions between these cells also restrict paracellular transport.[8]
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Mucus Barrier: A layer of mucus lines the intestinal epithelium, which can trap and hinder the diffusion of peptides to the cell surface for absorption.
Q3: What general strategies can be employed to enhance the oral bioavailability of peptide drugs like this compound?
Several formulation strategies are being explored to overcome the barriers to oral peptide delivery:
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Permeation Enhancers: These are chemical compounds that transiently and reversibly increase the permeability of the intestinal epithelium, facilitating the paracellular or transcellular transport of drugs.
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Enzyme Inhibitors: Co-administration of protease inhibitors can protect the peptide from degradation in the GI tract.
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Nanoformulations: Encapsulating the peptide in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from the harsh GI environment and facilitate its transport across the intestinal mucosa.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to enhance the bioavailability of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro permeability in Caco-2 assay | 1. This compound is a substrate for efflux pumps (e.g., P-glycoprotein).2. Insufficient concentration of permeation enhancer.3. Degradation of this compound in the assay medium.4. Poor formulation design leading to aggregation or precipitation. | 1. Perform bidirectional Caco-2 assay to determine the efflux ratio. If efflux is confirmed, co-administer a known efflux pump inhibitor (e.g., verapamil for P-gp).2. Titrate the concentration of the permeation enhancer to find the optimal balance between enhanced permeability and cell viability.3. Analyze the stability of this compound in the assay medium over the experimental timeframe using HPLC or LC-MS.4. Characterize the formulation for particle size, zeta potential, and drug loading to ensure optimal physical properties. |
| High variability in in vivo pharmacokinetic data | 1. Inconsistent dosing in animal models.2. Variability in GI transit time and food intake among animals.3. Formulation instability leading to inconsistent drug release. | 1. Ensure accurate and consistent administration techniques (e.g., oral gavage).2. Fast animals overnight before dosing to standardize GI conditions.3. Assess the in vitro release profile of the formulation under simulated GI conditions to ensure consistency. |
| No significant improvement in bioavailability with nanoformulation | 1. Premature release of this compound from the nanocarrier in the stomach.2. Inefficient uptake of nanoparticles by intestinal cells.3. Degradation of the nanocarrier itself in the GI tract. | 1. Use enteric-coated nanoparticles to protect them from the acidic stomach environment.2. Modify the surface of the nanoparticles with targeting ligands (e.g., cell-penetrating peptides) to enhance cellular uptake.3. Select biodegradable polymers with known stability profiles in the GI tract for nanoparticle preparation. |
| Toxicity observed in cell-based assays or animal studies | 1. High concentration of permeation enhancer causing cell membrane damage.2. Toxicity of the nanocarrier material.3. Systemic side effects of the enzyme inhibitor. | 1. Perform a dose-response study to determine the maximum non-toxic concentration of the permeation enhancer.2. Use biocompatible and biodegradable materials for nanoparticle formulation.3. Select enzyme inhibitors with a good safety profile and use the lowest effective concentration. |
Data Presentation
The following tables summarize hypothetical quantitative data for different strategies to enhance the oral bioavailability of a ghrelin analog similar to Relamorelin. These values are for illustrative purposes and would need to be determined experimentally for this compound.
Table 1: Effect of Permeation Enhancers on Apparent Permeability Coefficient (Papp) in Caco-2 Model
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| This compound alone | 0.1 ± 0.02 | 5.2 |
| This compound + 10 mM SNAC | 0.8 ± 0.15 | 2.1 |
| This compound + 0.5% Sodium Caprate | 1.2 ± 0.21 | 1.8 |
Table 2: In Vivo Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation (Oral Administration) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Absolute Bioavailability (%) |
| This compound Solution | 5.2 ± 1.1 | 0.5 | 10.4 ± 2.3 | < 1 |
| This compound with Permeation Enhancer | 25.8 ± 4.5 | 1.0 | 75.3 ± 12.1 | 3.5 |
| This compound in Nanoparticles | 42.1 ± 7.8 | 2.0 | 155.6 ± 25.9 | 7.2 |
| This compound (Subcutaneous) | 150.3 ± 22.5 | 0.25 | 450.9 ± 55.7 | 100 |
Experimental Protocols
In Vitro Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability of this compound formulations.
Materials:
-
Caco-2 cells (ATCC HTB-37)
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Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
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Hanks' Balanced Salt Solution (HBSS)
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Lucifer yellow
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LC-MS/MS system for quantification of this compound
Methodology:
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Cell Culture: Culture Caco-2 cells in DMEM at 37°C and 5% CO₂. Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Formation: Allow the cells to differentiate for 21-25 days, changing the medium every 2-3 days.
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Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A→B) transport, add the this compound formulation to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B→A) transport, add the formulation to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
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Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the end of the experiment.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. Calculate the efflux ratio as Papp (B→A) / Papp (A→B).
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of this compound formulations.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound formulations (solution, formulation with enhancers, nanoformulation)
-
Oral gavage needles
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Intravenous (IV) catheterization supplies
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Blood collection tubes (e.g., containing EDTA)
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Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization and Catheterization: Acclimatize rats for at least one week before the study. For the IV administration group, cannulate the jugular vein for blood sampling.
-
Dosing:
-
Fast the rats overnight (with free access to water) before dosing.
-
Oral Group: Administer the this compound formulation by oral gavage at a predetermined dose.
-
IV Group: Administer a single bolus of this compound solution via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for bioavailability assessment.
Caption: Troubleshooting flowchart for low oral bioavailability.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 3. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Ghrelin Receptor Agonist, Relamorelin, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
Interpreting unexpected outcomes in Relamorelin TFA research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Relamorelin TFA.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing inconsistent or lower-than-expected potency of this compound in my in vitro assays?
Answer: Inconsistent potency can stem from several factors related to the peptide's integrity and the experimental setup.
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Peptide Stability: this compound, being a pentapeptide, is susceptible to degradation.[1] Ensure it is stored lyophilized at -20°C or -80°C for long-term stability. Once reconstituted, aliquoting and storing at -80°C is recommended to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage of solutions (up to a week), 4°C can be used, ideally in a sterile buffer at a pH of 5-6.
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Solubility: While this compound is soluble in water and PBS, ensure it is fully dissolved. Using an ultrasonic bath may be necessary to achieve a clear solution. Incomplete solubilization will lead to inaccurate concentrations and reduced potency.
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Adsorption to Plastics: Peptides can adsorb to the surface of plasticware, especially at low concentrations. This can lead to a significant reduction in the effective concentration of this compound in your assay. Consider using low-adhesion microplates and pipette tips.
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Assay Conditions: The performance of ghrelin receptor agonists can be sensitive to assay conditions. Ensure that the cell density, serum concentration, and incubation times are optimized and consistent across experiments.
Question: My in vivo study with this compound in rodents is showing unexpected effects on blood glucose levels. Is this a known phenomenon?
Answer: Yes, effects on glycemic control have been observed with Relamorelin and other ghrelin receptor agonists.
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Hyperglycemia: In clinical trials involving patients with diabetic gastroparesis, Relamorelin has been associated with a dose-related increase in hyperglycemia and HbA1c levels.[2] This is thought to be a potential on-target effect, as ghrelin itself can inhibit insulin secretion.[2] Therefore, it is plausible to observe similar effects in animal models, especially in those with metabolic dysfunction. Proactive monitoring of blood glucose levels in your animal subjects is advisable.
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Contradictory Reports on Energy Expenditure: The literature on the effects of ghrelin and its agonists on energy expenditure has shown some inconsistencies.[3] While some studies report a decrease in energy expenditure, others have found no significant effect.[3] Your observed outcomes could be influenced by the specific animal model, dosing regimen, and methods used to measure energy expenditure.
Question: I am seeing a diminished response to this compound after repeated administrations in my cell culture or animal model. What could be the cause?
Answer: This phenomenon is likely due to receptor desensitization or tachyphylaxis.
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Receptor Internalization: Like many G protein-coupled receptors (GPCRs), the ghrelin receptor (GHSR-1a) can undergo agonist-induced internalization.[1] Continuous or repeated exposure to a potent agonist like Relamorelin can lead to the removal of receptors from the cell surface, resulting in a reduced response over time.
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Tachyphylaxis: Tachyphylaxis has been reported with other ghrelin receptor agonists, such as erythromycin.[4] This rapid decrease in response to a drug following its administration is a known characteristic of some GPCR-targeting drugs. When designing long-term studies, it is important to consider the dosing interval to allow for potential receptor re-sensitization.
Question: The results from my calcium mobilization assay and my dynamic mass redistribution (DMR) assay are not perfectly aligned. Why might this be?
Answer: Different functional assays can reveal different aspects of receptor signaling, which is particularly relevant for the ghrelin receptor due to its complex signaling pathways.
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Biased Agonism: The ghrelin receptor can signal through multiple G proteins (Gq, Gi/o, G13) and β-arrestin pathways.[5] It is possible for a ligand to preferentially activate one pathway over another, a phenomenon known as biased agonism. Calcium mobilization assays typically measure Gq-mediated signaling. DMR assays, being label-free, can provide a more integrated readout of cellular responses. Discrepancies between these assays may suggest that this compound is exhibiting biased agonism in your specific test system.
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Constitutive Activity: The ghrelin receptor has a high level of constitutive (agonist-independent) activity.[5] Some assays are more sensitive to changes in this basal signaling than others. For instance, a ligand might act as an antagonist in a calcium mobilization assay but as an inverse agonist in a DMR assay, which can detect a reduction in constitutive activity.[5]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a selective agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[6] It is a pentapeptide analog of the natural hormone ghrelin.[6] By binding to and activating this receptor, Relamorelin mimics the effects of ghrelin, which include stimulating gastrointestinal motility and the release of growth hormone.[6][7]
How does the potency of this compound compare to native ghrelin? this compound has been shown to have a higher affinity and potency for the GHSR-1a compared to native ghrelin. It exhibits approximately 3 times greater affinity (Ki of 0.42 nM for Relamorelin vs. 1.12 nM for ghrelin) and is about 6 times more potent in activating the receptor in in vitro calcium mobilization assays (EC50 of 0.71 nM for Relamorelin vs. 4.2 nM for ghrelin).[6]
What are the main therapeutic applications being investigated for Relamorelin? Relamorelin has been primarily investigated for the treatment of gastrointestinal motility disorders. The main focus of clinical trials has been on diabetic gastroparesis.[7][8] It has also been studied for its potential to treat chronic constipation.[8]
What are the known side effects of Relamorelin observed in clinical trials? The most common adverse effects reported in clinical trials include headaches, dizziness, and gastrointestinal symptoms such as diarrhea.[9] A notable side effect is a dose-related worsening of glycemic control in diabetic patients, leading to hyperglycemia.[2]
How should I prepare and store this compound? For long-term storage, lyophilized this compound should be kept at -20°C or -80°C. Once reconstituted in a solvent like sterile water or PBS, it is best to prepare single-use aliquots and store them at -80°C to prevent degradation from freeze-thaw cycles. For in-vivo studies, it is often dissolved in PBS.
Data Presentation
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | This compound | Native Ghrelin | Reference |
| Binding Affinity (Ki) | 0.42 nM | 1.12 nM | [6] |
| Functional Potency (EC50) | 0.71 nM | 4.2 nM | [6] |
Table 2: Summary of Key Phase 2b Clinical Trial Outcomes in Diabetic Gastroparesis
| Outcome | Relamorelin Treatment Groups (10, 30, 100 µg) | Placebo Group | Significance | Reference |
| Change in Vomiting Frequency | ~75% reduction from baseline | ~70% reduction from baseline | Not significant vs. placebo | [4] |
| Composite Symptom Score | Significant reduction | Less reduction | p < 0.05 vs. placebo | [4] |
| Gastric Emptying | Significant acceleration | Less acceleration | p < 0.05 (10 & 30 µg) vs. placebo | [4] |
| Worsening Glycemic Control | 14.5% of patients | Not specified | Dose-related increase | [4] |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is a general guideline for measuring GHSR-1a activation in response to this compound using a fluorescence-based calcium mobilization assay.
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Cell Culture: Culture HEK293 cells stably expressing the human GHSR-1a in appropriate media. Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a predetermined optimal density and allow them to attach overnight.
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Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
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Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Add the this compound dilutions or vehicle control to the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
2. Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the binding affinity (Ki) of this compound for the GHSR-1a.
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GHSR-1a. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membranes in a binding buffer.
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Assay Setup: In a 96-well filter plate, add the cell membranes, a constant concentration of a suitable radioligand (e.g., [125I]-His9-ghrelin), and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ghrelin).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
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Filtration and Washing: Place the filter plate on a vacuum manifold to separate the bound from the free radioligand. Wash the wells with cold binding buffer to remove any unbound radioligand.
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Detection: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
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Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Simplified GHSR-1a signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
Caption: A logical workflow for troubleshooting unexpected outcomes in this compound research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin treatment induces rapid and delayed increments of food intake: a heuristic model to explain ghrelin’s orexigenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ghs-r1a.com [ghs-r1a.com]
- 6. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Refinement of Protocols for Long-Term Relamorelin TFA Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term administration of Relamorelin TFA in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term this compound experiments, offering potential causes and solutions in a clear, scannable format.
| Issue | Potential Causes | Recommended Solutions |
| High Variability in Animal Response (e.g., food intake, body weight) | - Improper Dosing: Inaccurate preparation of stock or dosing solutions. - Inconsistent Administration: Variation in injection timing, volume, or technique. - Animal Stress: Stress from handling, restraint, or environmental factors can influence feeding behavior and metabolism.[1][2] - Peptide Stability: Degradation of this compound due to improper storage or handling. | - Solution Preparation: Prepare fresh stock solutions and dilute to the working concentration for each experiment. Use a calibrated balance and appropriate solvents. - Standardized Procedures: Establish and adhere to a strict daily schedule for injections. Ensure all personnel are trained in consistent, gentle handling and injection techniques.[3] - Acclimatization & Handling: Allow for an adequate acclimatization period before the study begins. Handle animals consistently and gently to minimize stress.[2] - Storage: Store this compound powder at -20°C or -80°C, protected from light and moisture. Once reconstituted, use immediately or aliquot and store at -80°C for short-term use. |
| Injection Site Reactions (e.g., swelling, redness, inflammation) | - Irritating Vehicle: The pH or composition of the vehicle may be causing local irritation. - High Injection Volume: Exceeding the recommended volume for the injection site.[4] - Improper Technique: Using a dull needle, incorrect needle gauge, or rapid injection can cause tissue damage.[4] | - Vehicle Optimization: Ensure the vehicle is sterile and at a physiological pH. Consider using alternative, less irritating vehicles if reactions persist.[4] - Volume & Site Rotation: Adhere to recommended injection volumes for the chosen species and site. For long-term studies, rotate injection sites to prevent cumulative irritation.[4] - Proper Technique: Use a new, sterile needle for each animal. Inject the solution slowly and ensure the needle is inserted correctly for the intended route (e.g., subcutaneous).[4] |
| Unexpected Animal Behavior (e.g., lethargy, agitation, altered social interaction) | - Systemic Side Effects: this compound, as a ghrelin agonist, can have systemic effects that may manifest as behavioral changes. - Animal Discomfort: Pain or irritation from injections can lead to changes in behavior. - Environmental Stressors: Noise, light cycles, and other environmental factors can impact animal behavior.[1][2] | - Dose-Response Evaluation: If unexpected behaviors are observed, consider if they are dose-dependent. A pilot dose-response study may be warranted. - Pain Management & Observation: Closely monitor animals for signs of pain or distress. If injection site reactions are severe, consult with veterinary staff about appropriate analgesia. - Controlled Environment: Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, humidity) to minimize confounding behavioral variables.[2] |
| Reduced Efficacy Over Time (Tachyphylaxis) | - Receptor Downregulation: Continuous stimulation of the GHSR-1a receptor can sometimes lead to its desensitization and downregulation. | - Intermittent Dosing: If tachyphylaxis is suspected, consider an intermittent dosing schedule (e.g., dosing for a period followed by a washout period) if the experimental design allows. |
| Inconsistent or Unexpected Changes in Glycemic Control | - Mechanism of Action: Ghrelin receptor agonists can influence glucose metabolism.[5][6][7] | - Blood Glucose Monitoring: For studies involving metabolic endpoints, regular monitoring of blood glucose levels is recommended. - Dose Adjustment: Be aware that higher doses of Relamorelin may have a greater impact on glycemic control.[6] |
Frequently Asked Questions (FAQs)
1. What is the recommended storage and reconstitution protocol for this compound?
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Storage: this compound powder should be stored in a sealed container at -20°C for up to one year or at -80°C for up to two years, protected from light and moisture. Once in solution, it should be stored at -20°C for up to one month or at -80°C for up to six months.[8]
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Reconstitution: For in vivo studies, it is recommended to prepare fresh solutions for each use. If a stock solution is prepared, sterile water or a buffer such as PBS can be used. For aqueous stock solutions, it is advisable to filter-sterilize the solution using a 0.22 µm filter before administration.
2. What is the mechanism of action of this compound?
This compound is a synthetic pentapeptide analog of ghrelin. It acts as a selective and potent agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a).[9] Activation of this receptor in the hypothalamus and other tissues stimulates appetite, increases food intake, and promotes gastric emptying.[10][11]
3. What are the expected effects of long-term this compound administration in rodents?
Long-term administration of this compound in rats has been shown to increase body weight gain, primarily by promoting an increase in fat mass, and at higher doses, it can also increase lean mass.[12] It also leads to a sustained increase in food intake.[12]
4. Are there any known side effects of this compound in preclinical studies?
In preclinical studies, Relamorelin has been generally well-tolerated.[11] The most prominent effects are related to its mechanism of action, namely increased appetite and weight gain.[12] In clinical trials with diabetic patients, dose-related worsening of glycemic control has been observed.[6][7] Researchers should monitor for signs of hyperglycemia, especially in long-term studies with animal models of metabolic disease.
Quantitative Data
The following table summarizes data from a long-term study in rats, comparing the effects of continuous subcutaneous administration of Relamorelin (BIM-28131) with ghrelin and a vehicle control over one month.
| Treatment Group | Dose (nmol·kg⁻¹·day⁻¹) | Change in Body Weight (g) | Change in Fat Mass (g) | Change in Lean Mass (g) | Daily Food Intake (g) |
| Vehicle | - | 45.2 ± 3.1 | 18.9 ± 1.5 | 26.3 ± 1.9 | 24.1 ± 0.5 |
| Ghrelin | 500 | 68.7 ± 4.5 | 35.1 ± 2.8 | 33.6 ± 2.1 | 27.8 ± 0.7 |
| Relamorelin (BIM-28131) | 50 | 59.8 ± 3.9 | 28.7 ± 2.2 | 31.1 ± 2.0 | 25.9 ± 0.6 |
| Relamorelin (BIM-28131) | 500 | 75.4 ± 5.1† | 39.8 ± 3.0 | 35.6 ± 2.3 | 28.5 ± 0.8* |
* P < 0.05 vs. Vehicle; † P < 0.05 vs. Ghrelin (500 nmol·kg⁻¹·day⁻¹) (Data adapted from a study on the long-term effects of ghrelin and ghrelin receptor agonists in rats)[12]
Experimental Protocols
Protocol: Long-Term Subcutaneous Administration of this compound in Rats via Osmotic Minipumps
This protocol outlines a methodology for the continuous, long-term administration of this compound to rats using subcutaneously implanted osmotic minipumps.
1. Materials:
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This compound
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Sterile vehicle (e.g., 0.9% saline)
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Osmotic minipumps (e.g., ALZET®) of appropriate duration and flow rate
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Surgical instruments for implantation
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Anesthesia (e.g., isoflurane)
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Analgesics for post-operative care
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Animal scale
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Metabolic cages (optional, for food intake and energy expenditure measurements)
2. Procedure:
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Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment. Handle the animals daily to reduce stress.[2]
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This compound Solution Preparation: On the day of pump implantation, prepare the this compound solution in the sterile vehicle at the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose. Ensure the solution is completely dissolved.
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Osmotic Pump Priming and Filling: Following the manufacturer's instructions, fill the osmotic minipumps with the this compound solution or vehicle. Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
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Surgical Implantation:
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Anesthetize the rat using a standardized protocol.
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Shave and sterilize the surgical area (typically the back, between the scapulae).
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Make a small incision in the skin.
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Create a subcutaneous pocket using blunt dissection.
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Insert the primed osmotic minipump into the pocket.
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Close the incision with sutures or surgical clips.
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Administer post-operative analgesia as per veterinary guidelines.
-
-
Post-Operative Monitoring:
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Closely monitor the animals for recovery from anesthesia and for any signs of pain, distress, or surgical complications.
-
Monitor the surgical site for signs of infection or inflammation.
-
-
Long-Term Monitoring (Daily):
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Record body weight.
-
Measure food and water intake (if using metabolic cages).
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Observe the animals for any changes in behavior or general health.
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Check the injection/implantation site for any adverse reactions.
-
-
Data Collection: Collect data at predetermined time points throughout the study.
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Endpoint: At the end of the study, euthanize the animals according to approved protocols and collect tissues for further analysis as required.
Mandatory Visualizations
Caption: this compound signaling pathway via the GHSR-1a receptor.
Caption: Troubleshooting workflow for long-term this compound experiments.
References
- 1. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 2. amuzainc.com [amuzainc.com]
- 3. research.uky.edu [research.uky.edu]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Experimental Variability with Relamorelin TFA: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for managing variability in experimental results when working with Relamorelin TFA. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound in a question-and-answer format.
Question: We are observing lower-than-expected potency (higher EC50) of this compound in our in vitro calcium mobilization assay compared to published values.
Answer: Several factors can contribute to reduced potency in cell-based assays. Consider the following troubleshooting steps:
-
Peptide Integrity and Handling:
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Storage: this compound is a peptide and should be stored at -20°C or -80°C in a desiccated environment to prevent degradation.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Solubility: While some sources state solubility in water, others recommend DMSO for initial stock solution preparation.[2] If you observe incomplete dissolution, sonication may be required.[1][3] For aqueous solutions for cell-based assays, it is advisable to first dissolve in a minimal amount of DMSO and then dilute with your assay buffer. Ensure the final DMSO concentration is compatible with your cell line and does not exceed 0.5%.
-
Peptide Adsorption: Peptides can adsorb to plasticware. To mitigate this, use low-protein-binding tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution before dispensing can also help.
-
-
Assay Conditions:
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Cell Line and Receptor Expression: Confirm the expression level and integrity of the ghrelin receptor (GHSR-1a) in your cell line (e.g., HEK293 or CHO cells stably expressing the receptor).[2] Low receptor density will result in a diminished response.
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Serum in Media: Components in serum can degrade peptides. Consider performing the assay in a serum-free medium or reducing the serum concentration during the experiment.
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TFA Interference: Trifluoroacetic acid (TFA) is a counter-ion from the purification process and can affect cell viability at high concentrations. While generally not an issue at the nanomolar concentrations used for Relamorelin, ensure that the final TFA concentration in your assay is minimal.
-
-
Reagent Quality:
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Lot-to-Lot Variability: If you have recently switched to a new lot of this compound, perform a side-by-side comparison with a previous, validated lot to rule out any differences in purity or activity.
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Question: Our in vivo studies with this compound are showing significant variability in gastric emptying measurements between animals in the same treatment group.
Answer: In vivo experiments are inherently more variable. Here are some strategies to manage this:
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Dosing and Administration:
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Subcutaneous Injection: this compound is typically administered via subcutaneous injection.[4][5] Ensure consistent injection technique, volume, and location to minimize variability in absorption.
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Dose Preparation: Prepare fresh dosing solutions daily. Due to its peptide nature, this compound in solution may have limited stability, even when stored at 4°C.
-
-
Animal Model and Husbandry:
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Acclimatization: Ensure all animals are properly acclimatized to the housing conditions and handling procedures before the experiment begins. Stress can significantly impact gastrointestinal motility.
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Fasting: Standardize the fasting period before measuring gastric emptying. Variations in fasting times can lead to inconsistent baseline gastric contents.
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Diet: Use a standardized diet for all animals, as different food compositions can affect gastric emptying rates.
-
-
Experimental Procedure:
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Timing of Measurements: The timing of gastric emptying assessment after this compound administration is critical. Adhere to a strict and consistent timeline for all animals.
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Method of Measurement: The method used to assess gastric emptying (e.g., scintigraphy, breath test, phenol red) has its own inherent variability. Ensure the chosen method is performed consistently and by a trained individual.
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Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a synthetic pentapeptide that acts as a potent and selective agonist for the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a).[1][6] Activation of this G protein-coupled receptor initiates downstream signaling pathways, leading to increased gastrointestinal motility and the release of growth hormone.[3][7]
How does the potency and affinity of this compound compare to native ghrelin?
This compound exhibits a higher affinity and potency for the GHSR-1a compared to native ghrelin. It has been shown to have approximately 3 times greater affinity (Ki = 0.42 nM for Relamorelin vs. 1.12 nM for ghrelin) and is about 6 times more potent in activating the receptor in vitro (EC50 = 0.71 nM for Relamorelin vs. 4.2 nM for ghrelin) as measured by calcium mobilization.[3]
What are the recommended storage and handling conditions for this compound?
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Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container, protected from moisture.[1]
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Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO or sterile water, with sonication if necessary).[1] Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -80°C. Stock solutions at -80°C are stable for up to 6 months.
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Working Solutions: Prepare fresh daily and keep on ice.
What are the known off-target effects of this compound?
The primary activity of Relamorelin is as a GHSR-1a agonist. While it is considered selective, high concentrations could potentially interact with other receptors. However, significant off-target effects have not been widely reported in the literature. As with any ghrelin agonist, effects related to increased appetite and growth hormone release are expected on-target effects.[8]
Can TFA interfere with my experiments?
Trifluoroacetic acid (TFA) is a remnant from the peptide purification process. At high concentrations, it can lower the pH of solutions and potentially impact cell-based assays. However, for the typical nanomolar working concentrations of this compound, the final TFA concentration is usually negligible and unlikely to cause interference. If you suspect TFA is an issue, you can consider using a salt-free version of the peptide or performing a buffer exchange.
Data Presentation
Table 1: In Vitro Activity of this compound vs. Native Ghrelin
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) in Calcium Mobilization Assay |
| This compound | 0.42[3] | 0.71[3] |
| Native Ghrelin | 1.12[3] | 4.2[3] |
Table 2: Summary of this compound Dosing in Preclinical and Clinical Studies
| Study Type | Species | Dose Range | Route of Administration | Observed Effect | Reference |
| In Vivo (Preclinical) | Rats | 50-500 nmol/kg/day | Subcutaneous | Increased food intake and weight gain | [1] |
| Clinical Phase 2a | Humans | 10 µg once or twice daily | Subcutaneous | Accelerated gastric emptying | [8][9] |
| Clinical Phase 2b | Humans | 10, 30, or 100 µg twice daily | Subcutaneous | Accelerated gastric emptying and improved gastroparesis symptoms | [5][8] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes a method to assess the potency of this compound by measuring intracellular calcium mobilization in cells expressing the GHSR-1a.
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Cell Preparation:
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Seed HEK293 or CHO cells stably expressing the human GHSR-1a into 96- or 384-well black-walled, clear-bottom plates.
-
Culture overnight in appropriate growth medium.
-
-
Dye Loading:
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The following day, remove the culture medium.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions in assay buffer to create a concentration range from 1 pM to 1 µM.
-
-
Measurement:
-
Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument.
-
Take a baseline fluorescence reading before the addition of the compound.
-
Add the diluted this compound solutions to the wells.
-
Continuously monitor the fluorescence intensity to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence minus baseline).
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Plot the fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: In Vivo Gastric Emptying Assay in Rodents
This protocol provides a general workflow for assessing the effect of this compound on gastric emptying in a rodent model.
-
Animal Preparation:
-
Acclimatize male Wistar rats or a similar strain for at least one week.
-
Fast the animals for 18-24 hours with free access to water.
-
-
Dosing:
-
Prepare the desired dose of this compound in sterile saline.
-
Administer the solution via subcutaneous injection. Administer a vehicle control (saline) to a separate group of animals.
-
-
Test Meal Administration:
-
30 minutes after dosing, administer a standardized non-nutrient, non-absorbable test meal containing a marker (e.g., 1.5% methylcellulose with 0.5% phenol red) via oral gavage.
-
-
Sample Collection:
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At a predetermined time point (e.g., 20-30 minutes after the test meal), euthanize the animals by CO2 asphyxiation.
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
-
Analysis:
-
Homogenize the stomach and its contents in a known volume of alkaline solution.
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Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
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Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the total amount administered.
-
Gastric emptying (%) = (1 - (Amount of marker in stomach / Total amount of marker administered)) * 100.
-
Visualizations
Caption: GHSR-1a signaling pathway activated by this compound.
Caption: Troubleshooting workflow for managing experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 9. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Laboratory Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during laboratory experiments.
General Troubleshooting
A systematic approach is crucial when an experiment yields unexpected results. Before delving into technique-specific issues, consider the following general troubleshooting workflow.
Q1: My experiment failed. Where do I start?
A1: When an experiment fails, it's often due to a simple oversight. Before spending significant time on complex troubleshooting, repeat the experiment, paying close attention to each step. If it fails a second time, a more thorough investigation is warranted.[1][2] A logical approach involves identifying the problem, listing all possible explanations, collecting data to eliminate possibilities, and then testing the remaining potential causes through controlled experiments.[2]
General Troubleshooting Workflow
A general workflow for troubleshooting failed laboratory experiments.
Polymerase Chain Reaction (PCR)
PCR is a fundamental technique in molecular biology used to amplify specific DNA segments. Below are common issues and their solutions.
Q2: I don't see any PCR product on my gel (no amplification). What could be the problem?
A2: A lack of PCR product is a common issue with several potential causes. These can range from problems with the PCR reagents to incorrect thermal cycler parameters. A systematic check of each component and step is necessary.
| Potential Cause | Recommendation |
| Reagents | |
| Missing Component | Ensure all reaction components (polymerase, dNTPs, primers, template, buffer) were added.[3] |
| Degraded Reagents | Use fresh reagents. Aliquot dNTPs to minimize freeze-thaw cycles. |
| Incorrect Primer Design | Verify primer specificity and check for self-complementarity. Consider redesigning primers if necessary. |
| Insufficient Template | Increase the amount of template DNA. For low-abundance targets, consider nested PCR. |
| Poor Template Quality | Assess DNA integrity and purity. Re-purify the template if inhibitors are suspected. |
| Protocol | |
| Incorrect Annealing Temp. | Optimize the annealing temperature using a gradient PCR. A good starting point is 5°C below the calculated primer Tm.[4] |
| Insufficient Extension Time | Ensure the extension time is adequate for the length of the target sequence (typically 1 minute per kb). |
| Incorrect Denaturation | Ensure the initial denaturation is sufficient to fully separate the DNA strands (e.g., 95°C for 2-5 minutes). |
| Number of Cycles | Increase the number of PCR cycles (up to 40) if the target is in low abundance.[5] |
| Equipment | |
| Thermal Cycler Malfunction | Verify that the thermal cycler is programmed correctly and functioning as expected. |
Q3: My PCR resulted in non-specific bands or a smear on the gel. How can I improve specificity?
A3: Non-specific amplification can obscure results and interfere with downstream applications. Optimizing reaction conditions can significantly improve specificity.
| Potential Cause | Recommendation |
| Protocol | |
| Annealing Temperature Too Low | Increase the annealing temperature in increments of 2-3°C. |
| Too Many Cycles | Reduce the number of PCR cycles. |
| Excessive Primer Concentration | Decrease the primer concentration. |
| High Template Amount | Reduce the amount of template DNA. |
| Reagents | |
| Primer Design | Ensure primers are specific to the target sequence and do not have significant homology elsewhere. |
| Contamination | Use fresh, sterile reagents and dedicated pipettes to avoid contamination. |
Standard PCR Protocol
This protocol is a general guideline and may require optimization for specific applications.
1. Reaction Setup: Prepare a master mix containing all components except the template DNA. A typical 50 µL reaction includes:
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| 10 mM dNTPs | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 10 pg - 1 µg |
| Taq DNA Polymerase | 0.5 µL | 2.5 units |
| Nuclease-free water | to 50 µL |
2. Thermal Cycling: A typical PCR program consists of the following steps:[6]
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | |
| Annealing | 55-65°C | 30 sec | 25-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
3. Analysis: Analyze the PCR product by agarose gel electrophoresis.
Western Blot
Western blotting is a widely used technique to detect specific proteins in a sample.
Q4: I am not getting any signal on my Western blot. What should I check?
A4: A complete lack of signal can be frustrating. The issue could lie in any of the major steps of the Western blot procedure, from sample preparation to antibody incubation and detection.
| Potential Cause | Recommendation |
| Protein Transfer | |
| Inefficient Transfer | Confirm protein transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. For high molecular weight proteins, consider adding SDS to the transfer buffer.[7] |
| Antibodies | |
| Primary Antibody Issue | Ensure the primary antibody is validated for Western blotting and recognizes the target protein in the species being tested. Increase the antibody concentration or incubation time.[7] |
| Secondary Antibody Issue | Use a secondary antibody that is specific for the primary antibody's host species. Ensure the secondary antibody is not expired and has been stored correctly. |
| Blocking | |
| Over-blocking | Excessive blocking can mask the epitope. Reduce the blocking time or the concentration of the blocking agent. |
| Detection | |
| Inactive Substrate | Ensure the detection substrate is not expired and has been stored correctly. |
| Insufficient Exposure | For chemiluminescent detection, increase the exposure time. |
Q5: My Western blot has high background. How can I reduce it?
A5: High background can make it difficult to see your protein of interest. Several factors can contribute to this issue.
| Potential Cause | Recommendation |
| Blocking | |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). |
| Washing | |
| Inadequate Washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[8] |
| Antibodies | |
| High Antibody Concentration | Reduce the concentration of the primary or secondary antibody. |
| Membrane | |
| Membrane Dried Out | Do not allow the membrane to dry out during any of the incubation steps. |
Standard Western Blot Protocol
This is a general protocol and may need to be optimized for your specific protein and antibodies.
1. Sample Preparation:
-
Lyse cells or tissues in an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[4]
2. Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane several times with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again several times with wash buffer.
6. Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system or X-ray film.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Q6: I am getting no or a very weak signal in my ELISA. What could be the cause?
A6: A lack of signal in an ELISA can be due to a variety of factors, including reagent problems, incorrect incubation times, or improper plate washing.
| Potential Cause | Recommendation |
| Reagents | |
| Omission of a Reagent | Double-check that all reagents were added in the correct order.[9] |
| Inactive Reagents | Ensure that the substrate, conjugate, and antibodies are not expired and have been stored properly. |
| Incorrect Antibody Pair | For a sandwich ELISA, ensure the capture and detection antibodies recognize different epitopes on the antigen. |
| Protocol | |
| Insufficient Incubation | Increase the incubation times for the sample, antibodies, and substrate. |
| Improper Washing | Overly aggressive washing can remove bound antigen or antibodies. Reduce the number or vigor of wash steps. |
| Incorrect Temperature | Ensure incubations are performed at the recommended temperature. |
Q7: My ELISA has high background. How can I fix this?
A7: High background can be caused by non-specific binding of antibodies or insufficient washing.
| Potential Cause | Recommendation |
| Antibodies | |
| High Antibody Concentration | Reduce the concentration of the detection antibody. |
| Non-specific Binding | Increase the concentration of the blocking agent or try a different blocking buffer. |
| Washing | |
| Insufficient Washing | Increase the number and duration of wash steps. Ensure all wells are completely aspirated between washes. |
| Incubation | |
| Prolonged Incubation | Reduce the incubation time for the detection antibody or substrate. |
Standard Sandwich ELISA Protocol
This is a general protocol and should be adapted based on the specific ELISA kit instructions.
1. Plate Coating:
-
Coat a 96-well microplate with the capture antibody diluted in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).[10]
-
Incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
3. Sample Incubation:
-
Add standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
4. Detection Antibody Incubation:
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
5. Streptavidin-HRP Incubation:
-
Add streptavidin-HRP conjugate to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Wash the plate.
6. Substrate Addition and Signal Measurement:
-
Add the TMB substrate to each well.
-
Incubate in the dark until a color develops.
-
Add a stop solution to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Cell Culture
Maintaining healthy cell cultures is fundamental to many life science experiments. Contamination is a common and serious problem.
Q8: I think my cell culture is contaminated. How can I tell and what should I do?
A8: Contamination can be bacterial, fungal (yeast and mold), or mycoplasma. Each has distinct characteristics.
| Contaminant | Visual Cues | Action |
| Bacteria | Sudden drop in pH (yellow media), cloudiness, microscopic motile particles.[10] | For minor contamination, wash with PBS and treat with a high concentration of antibiotics. For severe contamination, discard the culture and decontaminate the incubator.[10] |
| Yeast | Gradual pH drop, slight cloudiness, visible budding yeast cells under the microscope. | Discarding the culture is the best practice. Antifungal agents can be used but may be toxic to the cells.[10] |
| Mold | Visible filamentous structures (hyphae) and spores. The media may become cloudy. | Discard the culture immediately and thoroughly decontaminate the work area and incubator.[10] |
| Mycoplasma | No visible signs of contamination. Cells may show reduced growth rate or changes in morphology. | Test for mycoplasma using a specific kit (e.g., PCR-based). If positive, discard the culture or treat with specific anti-mycoplasma agents. |
Cell Culture Contamination Identification and Response
A decision tree for identifying and responding to cell culture contamination.
Standard Protocol for Subculturing Adherent Cells
1. Preparation:
-
Warm the required volume of complete growth medium and trypsin-EDTA to 37°C.
-
Ensure a sterile work environment in a biological safety cabinet.
2. Cell Dissociation:
-
Aspirate the old medium from the culture flask.
-
Wash the cell monolayer with sterile PBS to remove any residual serum.
-
Add a small volume of pre-warmed trypsin-EDTA to cover the cell monolayer.
-
Incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding complete growth medium.
3. Cell Seeding:
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium. The split ratio will depend on the cell line's growth rate.
-
Incubate the new culture at 37°C in a humidified incubator with 5% CO2.
References
- 1. youtube.com [youtube.com]
- 2. goldbio.com [goldbio.com]
- 3. gentaur.co.uk [gentaur.co.uk]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Standard PCR Protocol - Creative Biogene [creative-biogene.com]
- 7. Standard PCR Protocol [bio-protocol.org]
- 8. ProtocolsStandardPCR < Lab < TWiki [barricklab.org]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. arp1.com [arp1.com]
Validation & Comparative
Comparing the efficacy of Relamorelin TFA to native ghrelin
An Objective Comparison of Relamorelin TFA and Native Ghrelin for Prokinetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic ghrelin agonist, this compound, and the endogenous hormone, native ghrelin. The focus is on the pharmacodynamic, pharmacokinetic, and clinical efficacy differences that position Relamorelin as a promising therapeutic agent for gastrointestinal motility disorders. All data presented is supported by preclinical and clinical experimental findings.
Molecular Profile and Pharmacodynamics
Native ghrelin is a 28-amino acid peptide hormone that requires n-octanoylation on its third serine residue for biological activity.[1] This acylation is crucial for its binding and activation of the growth hormone secretagogue receptor (GHS-R1a).[1] this compound is a synthetic, centrally penetrant pentapeptide analog of ghrelin designed for enhanced stability and potency.[2][3]
Relamorelin exhibits significantly greater affinity and potency for the GHS-R1a compared to its native counterpart.[3] In vitro studies using CHO-K1 cells expressing the human recombinant GHS-R1a have demonstrated that Relamorelin binds to the receptor with approximately three times the affinity and is about six times more potent in activating downstream signaling pathways, as measured by intracellular calcium mobilization.[3]
Table 1: Comparison of In Vitro Receptor Binding and Activation
| Compound | Receptor Affinity (Ki) | Receptor Activation (EC50) |
| This compound | 0.42 nM[3] | 0.71 nM[3] |
| Native Ghrelin | ~1.22 nM[3] | 4.2 nM[3] |
Mechanism of Action: The GHSR-1a Signaling Pathway
Both Relamorelin and native ghrelin exert their physiological effects by acting as agonists at the GHS-R1a, a G protein-coupled receptor (GPCR). The primary signaling cascade involves the Gαq subunit, which activates Phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytoplasmic Ca2+ is a key event that leads to downstream effects such as gastric smooth muscle contraction and growth hormone secretion.
References
- 1. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Relamorelin TFA and Other Prokinetic Agents for Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Relamorelin TFA, an investigational ghrelin receptor agonist, with established prokinetic agents—metoclopramide, domperidone, and erythromycin—for the treatment of gastroparesis. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy and safety data from clinical trials, and detailed experimental protocols.
Mechanism of Action: A Divergence in Signaling Pathways
The prokinetic agents discussed herein employ distinct molecular pathways to stimulate gastric motility. Relamorelin operates through the ghrelin receptor, while metoclopramide and domperidone target dopamine receptors, and erythromycin acts on the motilin receptor. These differences in mechanism fundamentally influence their efficacy and side-effect profiles.
Relamorelin: A Ghrelin Receptor Agonist
Relamorelin is a synthetic pentapeptide analog of ghrelin, a hormone that plays a crucial role in regulating appetite and gastrointestinal motility. It acts as a potent agonist at the ghrelin receptor (GHSR-1a), which is expressed in the stomach and on vagal afferent neurons.[1][2] Activation of the ghrelin receptor by relamorelin is believed to stimulate gastric contractions and accelerate gastric emptying.[2]
Metoclopramide and Domperidone: Dopamine D2 Receptor Antagonists
Metoclopramide and domperidone exert their prokinetic effects primarily by blocking dopamine D2 receptors in the gastrointestinal tract.[3][4] Dopamine normally has an inhibitory effect on gastrointestinal motility. By antagonizing these receptors, metoclopramide and domperidone enhance the release of acetylcholine from enteric neurons, leading to increased gastric muscle contractions and improved coordination between the antrum and duodenum.[3][5] Metoclopramide also possesses 5-HT4 receptor agonist and weak 5-HT3 receptor antagonist properties, contributing to its prokinetic and antiemetic effects.[1][6] A key difference is that domperidone does not readily cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects.[4]
Erythromycin: A Motilin Receptor Agonist
Erythromycin, a macrolide antibiotic, possesses prokinetic properties due to its agonist activity at the motilin receptor.[7][8] The motilin receptor is expressed on smooth muscle cells and enteric neurons in the stomach and duodenum.[9] Activation of this receptor by erythromycin initiates strong, coordinated contractions of the antrum, mimicking the physiological effects of motilin, a hormone that regulates interdigestive motility.[9]
References
- 1. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 5. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Improvement of gastric emptying in diabetic gastroparesis by erythromycin. Preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prokinetic effect of erythromycin in the management of gastroparesis in critically ill patients—our experience and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-Dose Erythromycin Reduces Delayed Gastric Emptying and Improves Gastric Motility After Billroth I Pylorus-Preserving Pancreaticoduodenectomy - PMC [pmc.ncbi.nlm.nih.gov]
Relamorelin TFA for Gastroparesis: A Comparative Analysis of Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
Gastroparesis, a debilitating condition characterized by delayed gastric emptying, presents a significant clinical challenge. Relamorelin TFA, a ghrelin receptor agonist, has emerged as a promising therapeutic agent. This guide provides a comprehensive comparison of this compound with other prokinetic agents, supported by experimental data, to inform research and drug development in this area.
Quantitative Comparison of Prokinetic Agents on Gastric Emptying
The following table summarizes the effects of this compound and alternative therapeutic agents on gastric emptying time. The data is derived from various clinical studies and meta-analyses, providing a quantitative basis for comparison.
| Drug Class | Drug | Dosage | Change in Gastric Emptying Half-Time (t½) | Study Population |
| Ghrelin Receptor Agonist | This compound | 10 µg twice daily | -11.40 minutes (mean difference vs. placebo)[1] | Patients with gastroparesis |
| 10 µg twice daily | -8.43 minutes (mean difference vs. placebo)[1] | Patients with diabetic gastroparesis | ||
| 5-HT4 Receptor Agonist | Prucalopride | 2 mg once daily | -45 minutes (mean difference vs. placebo)[2] | Patients with gastroparesis |
| Velusetrag | 5, 15, 30 mg once daily | 44%, 65%, and 71% of patients, respectively, achieved normalization of gastric emptying at 12 weeks (vs. 0% for placebo)[3] | Patients with diabetic or idiopathic gastroparesis | |
| Dopamine D2 Receptor Antagonist | Metoclopramide | 10 mg IV | -175 minutes (mean difference from baseline in patients with delayed emptying)[4] | Patients with delayed gastric emptying post-vagotomy and pyloroplasty |
| Domperidone | 20 mg four times daily | -30.1% (mean reduction in 2-hour solid meal retention)[5] | Patients with gastroparesis | |
| Macrolide (Motilin Receptor Agonist) | Erythromycin | 200 mg IV | -98 minutes (mean difference from baseline)[6] | Patients with postsurgical gastroparesis |
| Erythromycin | 200 mg oral | -59 minutes (mean difference from baseline)[6] | Patients with postsurgical gastroparesis |
Experimental Protocols
Accurate assessment of gastric emptying is crucial in evaluating the efficacy of prokinetic agents. The following are detailed methodologies for key experiments cited in the evaluation of these drugs.
Gastric Emptying Scintigraphy
This is considered the gold standard for measuring solid-phase gastric emptying.
-
Patient Preparation: Patients are required to fast overnight (typically 8-12 hours). Medications that may affect gastric motility are usually withheld for a specified period before the test[7]. For diabetic patients, blood glucose levels should be monitored and controlled, as hyperglycemia can delay gastric emptying[7].
-
Test Meal: A standardized low-fat, egg-white meal is commonly used. The meal is radiolabeled with Technetium-99m (⁹⁹ᵐTc) sulfur colloid[8]. A typical meal consists of scrambled egg whites, two slices of toast with jam, and a glass of water[8].
-
Image Acquisition: Immediately after consuming the meal, the patient is positioned under a gamma camera. Anterior and posterior images of the stomach are acquired at specific time points, typically at 1, 2, and 4 hours post-ingestion[8].
-
Data Analysis: The geometric mean of the counts from the anterior and posterior images is used to correct for tissue attenuation. The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated relative to the initial counts at time zero. Delayed gastric emptying is diagnosed if more than 10% of the meal remains in the stomach at 4 hours[8].
¹³C-Spirulina Gastric Emptying Breath Test (GEBT)
A non-invasive alternative to scintigraphy for measuring solid-phase gastric emptying.
-
Patient Preparation: Similar to scintigraphy, patients must fast overnight. Certain medications and smoking are prohibited before and during the test[7][9].
-
Test Meal: The patient consumes a standardized meal, typically a scrambled egg mix, containing ¹³C-Spirulina, a stable, non-radioactive isotope[10].
-
Breath Sample Collection: Breath samples are collected before the meal to establish a baseline ¹³CO₂/¹²CO₂ ratio. After consuming the meal, breath samples are collected at regular intervals, for instance, at 45, 90, 120, 150, 180, and 240 minutes[9][10].
-
Data Analysis: The collected breath samples are analyzed using gas isotope ratio mass spectrometry to measure the ¹³CO₂/¹²CO₂ ratio. The rate of ¹³CO₂ excretion in the breath is proportional to the rate of gastric emptying. This data is used to calculate parameters such as the gastric emptying half-time (t½)[9].
Antroduodenal Manometry
This test assesses the motor function of the stomach and small intestine by measuring pressure changes.
-
Catheter Placement: A thin, flexible catheter with pressure sensors is passed through the nose, down the esophagus, and into the stomach and duodenum[11][12]. The correct placement is typically confirmed by fluoroscopy or endoscopy[12].
-
Fasting and Postprandial Recordings: Pressure recordings are taken during a fasting period of several hours to observe the migrating motor complex (MMC). Following the fasting period, the patient consumes a standardized meal, and recordings continue for a few more hours to assess the postprandial motor response[12][13][14].
-
Data Analysis: The pressure recordings are analyzed to evaluate the coordination and strength of antral and duodenal contractions. This can help identify abnormalities in gastric and intestinal motility[12][13].
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives are mediated through distinct signaling pathways.
Relamorelin (Ghrelin Receptor Agonist) Signaling Pathway
Relamorelin mimics the action of endogenous ghrelin by binding to the growth hormone secretagogue receptor (GHSR-1a). This G-protein coupled receptor, upon activation, initiates a downstream signaling cascade that leads to increased gastrointestinal motility.
5-HT4 Receptor Agonist Signaling Pathway
Drugs like prucalopride and velusetrag are selective 5-HT4 receptor agonists. Activation of these receptors on enteric neurons leads to increased acetylcholine release, which in turn stimulates muscle contraction and enhances gastrointestinal motility[15][16].
Dopamine D2 Receptor Antagonist Mechanism of Action
Metoclopramide and domperidone block D2 receptors in the gastrointestinal tract. Dopamine normally inhibits acetylcholine release from myenteric motor neurons. By blocking this inhibition, these drugs increase acetylcholine levels, leading to enhanced gastric motility[17].
Macrolide (Motilin Receptor Agonist) Signaling Pathway
Erythromycin and other macrolide prokinetics act as agonists at the motilin receptor. This activation stimulates the release of acetylcholine from enteric neurons, promoting gastric muscle contractions[18][19][20].
Experimental Workflow for a Gastric Emptying Study
The following diagram illustrates a typical workflow for a clinical trial evaluating the effect of a prokinetic agent on gastric emptying.
This comparative guide highlights the quantitative effects, underlying mechanisms, and experimental evaluation of this compound and other prokinetic agents. The data and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development, facilitating informed decisions in the pursuit of novel and effective treatments for gastroparesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 4. The effect of metoclopramide on gastric emptying of solid meals [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of chronic oral domperidone therapy on gastrointestinal symptoms, gastric emptying, and quality of life in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin enhances gastric emptying in patients with gastroparesis after vagotomy and antrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hurongastro.com [hurongastro.com]
- 8. Gastric Emptying Breath Test - Procedures & Tests | Huron Gastroenterology Assoc [hurongastro.com]
- 9. cairndiagnostics.com [cairndiagnostics.com]
- 10. uspharmacist.com [uspharmacist.com]
- 11. Request Rejected [nicklauschildrens.org]
- 12. motilitysociety.org [motilitysociety.org]
- 13. static.medicine.iupui.edu [static.medicine.iupui.edu]
- 14. Antroduodenal Manometry | Boston Children's Hospital [childrenshospital.org]
- 15. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trc-p.nl [trc-p.nl]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Relamorelin TFA and Other Ghrelin Receptor Agonists
The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR-1a), has emerged as a significant therapeutic target for a variety of conditions, including gastrointestinal motility disorders and cachexia.[1][2] This G protein-coupled receptor is endogenously activated by ghrelin, a peptide hormone primarily secreted by the stomach, which plays a crucial role in stimulating appetite, growth hormone release, and gastrointestinal motility.[3] Relamorelin (RM-131), a synthetic pentapeptide ghrelin analog, is a potent agonist of the GHSR-1a and has been a subject of extensive research, particularly for its prokinetic properties in managing diabetic gastroparesis and chronic constipation.[3][4][5][6] This guide provides a comparative overview of Relamorelin TFA against other notable GHSR agonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of GHSR Agonists
The following table summarizes the key quantitative parameters of Relamorelin and other selected ghrelin receptor agonists based on available preclinical and clinical data.
| Agonist | Type | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Primary Indication(s) | Key Findings & Efficacy |
| Ghrelin (human) | Endogenous Peptide | 1.22 ± 0.17 | 4.2 ± 1.2 | - | Natural ligand, but has a short half-life and plasma instability.[7] |
| Relamorelin (RM-131) | Synthetic Pentapeptide | 0.42 ± 0.06 | 0.71 ± 0.09 | Diabetic Gastroparesis, Chronic Constipation[3][6] | ~3-fold greater binding affinity and ~6-fold greater potency than human ghrelin.[4] In a rat model, it was ~100-fold more potent than ghrelin in reversing morphine-induced delayed gastric emptying.[4][8] Phase 2 trials showed significant acceleration of gastric emptying and improvement in vomiting and other gastroparesis symptoms.[9][10][11] |
| Anamorelin | Oral Non-Peptide | Not explicitly stated | Not explicitly stated | Cancer Anorexia-Cachexia[12] | In Phase 3 trials (ROMANA 1 & 2), significantly increased lean body mass and body weight in patients with non-small cell lung cancer, along with improved anorexia/cachexia symptoms.[13][14] However, it did not improve muscle strength.[15] |
| Macimorelin | Oral Peptidomimetic | Not explicitly stated | Not explicitly stated | Diagnosis of Adult Growth Hormone Deficiency (AGHD)[16] | Orally active ghrelin mimetic that dose-dependently increases GH levels.[16] |
| Capromorelin | Oral Small Molecule | Not explicitly stated | Not explicitly stated | Appetite stimulation in dogs and cats[17] | Shown to increase food intake and body weight in dogs and cats.[17] |
| Ulimorelin (TZP-101) | Synthetic Peptide | Not explicitly stated | Not explicitly stated | Postoperative Ileus | Developed for gastrointestinal functions, it has been shown to normalize delayed gastric emptying in postoperative ileus models. |
| Ipamorelin | Synthetic Peptide | Not explicitly stated | Not explicitly stated | Postoperative Ileus | Shown to accelerate gastric emptying in animal models of postoperative ileus.[7] |
Signaling Pathways of the Ghrelin Receptor (GHSR-1a)
The activation of the ghrelin receptor (GHSR-1a) by agonists like Relamorelin initiates a complex network of intracellular signaling cascades. The receptor is known to be promiscuous in its coupling to G proteins, leading to the activation of multiple pathways that mediate its diverse physiological effects.[18] The primary signaling pathways include:
-
Gαq/11 Pathway : This is often considered the canonical pathway for ghrelin-induced signaling.[18] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in many cellular responses, including hormone secretion.[18]
-
Gαi/o Pathway : The GHSR-1a can also couple to inhibitory G proteins (Gαi/o). This pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[18] Additionally, this pathway can activate other effectors like phosphatidylinositol-3-kinase (PI3K).[1]
-
Gα12/13 Pathway : This pathway activation leads to the stimulation of the RhoA/Rho kinase (ROCK) signaling cascade, which is involved in regulating cell shape and motility.[19]
-
β-Arrestin Pathway : Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the receptor. This not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, such as the activation of the ERK and AKT pathways.[1]
The ability of GHSR-1a to form heterodimers with other GPCRs, such as dopamine and somatostatin receptors, further complicates its signaling, allowing for modulation and crosstalk between different signaling systems.[19]
Caption: GHSR-1a signaling pathways activated by agonists.
Experimental Protocols
The following sections detail standardized methodologies for assessing the key performance parameters of GHSR agonists.
Protocol 1: Competitive Radioligand Binding Assay (for Binding Affinity)
This assay determines the binding affinity (Ki) of a test compound (e.g., Relamorelin) by measuring its ability to compete with a radiolabeled ligand for binding to the GHSR-1a.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GHSR-1a (e.g., HEK293 or CHO-K1 cells).[4]
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Test Compound: this compound or other GHSR agonists at various concentrations.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation counter or gamma counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in binding buffer to a final concentration that yields specific binding of approximately 10-15% of the total radioligand added.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
Test compound at various concentrations (typically a serial dilution).
-
[¹²⁵I]-Ghrelin at a fixed concentration (usually near its Kd value).
-
Diluted cell membranes to initiate the binding reaction.
-
-
Controls:
-
Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).
-
Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of unlabeled ghrelin to saturate the receptors.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.[20]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats and measure the radioactivity in each well using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay (for Agonist Potency)
This functional assay measures the potency (EC₅₀) of a GHSR agonist by quantifying the accumulation of inositol phosphates, a downstream product of the Gαq signaling pathway.
Materials:
-
A cell line stably expressing the human GHSR-1a (e.g., COS-7 or HEK293).[21]
-
Labeling Medium: Inositol-free medium containing [³H]-myo-inositol.
-
Stimulation Buffer: e.g., HBSS containing 10 mM LiCl (to inhibit inositol monophosphatase).
-
Test Compound: this compound or other GHSR agonists at various concentrations.
-
Lysis Buffer: e.g., 0.1 M Formic acid.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling: Seed the cells in multi-well plates. The next day, replace the medium with labeling medium and incubate for 18-24 hours to allow for the incorporation of [³H]-myo-inositol into cellular phosphoinositides.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with stimulation buffer for 15-30 minutes.
-
Stimulation: Add the test compound at various concentrations to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by removing the medium and adding ice-cold lysis buffer.
-
IP Isolation:
-
Transfer the cell lysates to anion-exchange columns.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates (IPs) using an appropriate elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
-
The maximal response (Emax) can be expressed relative to a reference agonist like ghrelin.[21]
-
Conclusion
This compound stands out among ghrelin receptor agonists due to its high potency and enhanced stability compared to endogenous ghrelin.[4][8] Its development has been primarily focused on its prokinetic effects, with significant clinical data supporting its efficacy in accelerating gastric emptying and alleviating symptoms in patients with diabetic gastroparesis.[10][11] In contrast, other agonists like anamorelin have been tailored for different indications, such as combating cancer-associated cachexia by stimulating appetite and increasing lean body mass.[14] Macimorelin serves a diagnostic purpose for adult growth hormone deficiency, while capromorelin is used in veterinary medicine for appetite stimulation.[2][16] The choice of a GHSR agonist is therefore highly dependent on the desired therapeutic outcome. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel GHSR agonists, facilitating the development of targeted therapies for a range of metabolic and gastrointestinal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Relamorelin used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Therapeutic potential of ghrelin/GOAT/GHSR system in gastrointestinal disorders [frontiersin.org]
- 9. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 10. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. Efficacy of Anamorelin, a Novel Non-Peptide Ghrelin Analogue, in Patients with Advanced Non-Small Cell Lung Cancer (NSCLC) and Cachexia-Review and Expert Opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence for partial pharmaceutical reversal of the cancer anorexia–cachexia syndrome: the case of anamorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Relamorelin (TFA) for Diabetic Gastroparesis: Efficacy and Safety Profile
A deep dive into the clinical trial data reveals Relamorelin's potential as a significant advancement in the treatment of diabetic gastroparesis, a condition with limited therapeutic options. This guide provides a comprehensive comparison of Relamorelin's efficacy and safety with existing treatments, supported by a meta-analysis of clinical trial data and detailed experimental protocols.
Relamorelin, a synthetic ghrelin agonist, has demonstrated promising results in clinical trials by improving gastric emptying and alleviating key symptoms of diabetic gastroparesis, including nausea, vomiting, abdominal pain, and bloating.[1][2][3][4] This guide offers an objective comparison for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Efficacy of Relamorelin: A Quantitative Comparison
Relamorelin has been shown to significantly reduce the core symptoms of diabetic gastroparesis and accelerate gastric emptying compared to placebo.[1][2] A meta-analysis of five randomized controlled trials encompassing 1,033 participants revealed a statistically significant improvement in gastric emptying time for patients treated with Relamorelin.[5]
Table 1: Efficacy of Relamorelin in Diabetic Gastroparesis
| Efficacy Metric | Relamorelin Treatment Arm | Placebo Arm | Mean Difference / Standardized Mean Difference (SMD) | p-value | Citation |
| Change in Gastric Emptying Time (minutes) | - | - | -11.40 | 0.006 | [5] |
| Change in Gastric Emptying Time in Diabetic Gastroparesis (minutes) | - | - | -8.43 | 0.001 | [5] |
| Overall Gastroparesis Symptoms | - | - | SMD: -0.34 | <0.05 | [6] |
| Nausea Symptoms | - | - | SMD: -0.38 | <0.05 | [6] |
| Vomiting Symptoms | - | - | SMD: -0.44 | <0.05 | [6] |
| Early Satiety Symptoms | - | - | SMD: -0.34 | <0.05 | [6] |
| Abdominal Pain Symptoms | - | - | SMD: -0.33 | <0.05 | [6] |
Note: Negative values for mean difference in gastric emptying time indicate improvement.
Safety and Tolerability Profile
While generally well-tolerated, Relamorelin has been associated with certain adverse events. A notable dose-related side effect is the worsening of glycemic control in some patients.[1][2][3] The meta-analysis also indicated a higher prevalence of headaches, dizziness, and gastrointestinal symptoms in the Relamorelin group compared to placebo.[5]
Table 2: Common Adverse Events Associated with Relamorelin
| Adverse Event | Percentage in Relamorelin Group | Percentage in Placebo Group | Citation |
| Worsening of Glycemic Control | 14.5% | Not specified | [1][2][3] |
| Headaches | More prevalent | Less prevalent | [5] |
| Dizziness | More prevalent | Less prevalent | [5] |
| Gastrointestinal Symptoms | More prevalent | Less prevalent | [5] |
Comparison with Alternative Treatments
The current standard of care for gastroparesis is limited, with metoclopramide being the only FDA-approved medication, though its use is restricted due to potential serious side effects.[7][8] Other treatments include dietary modifications and off-label use of various medications.
Table 3: Comparison of Relamorelin with Other Gastroparesis Treatments
| Treatment | Mechanism of Action | Key Efficacy Findings | Notable Side Effects |
| Relamorelin | Ghrelin receptor agonist | Accelerates gastric emptying, improves symptoms of nausea, vomiting, abdominal pain, and bloating.[1][2][5][6] | Worsening of glycemic control, headaches, dizziness.[1][2][5] |
| Metoclopramide | Dopamine D2 receptor antagonist | Stimulates stomach muscle contractions, reduces nausea and vomiting.[7][9] | Tardive dyskinesia, extrapyramidal effects.[7] |
| Domperidone | Dopamine D2 receptor antagonist (peripherally selective) | Reduces nausea and vomiting.[9] | Cardiac arrhythmias (rare). Available through special access programs in the US. |
| Erythromycin | Motilin receptor agonist | Stimulates gastric motility. | Tachyphylaxis (loss of efficacy over time).[7] |
| Gastric Electrical Stimulation | Neuromodulation | Helps control nausea and vomiting in refractory cases.[9][10] | Surgical risks, device-related complications. |
Experimental Protocols
The findings on Relamorelin are primarily based on randomized, double-blind, placebo-controlled clinical trials. A key example is the phase 2B study (NCT02357420).
Phase 2B Clinical Trial of Relamorelin (NCT02357420) - Methodology
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[1][2]
-
Patient Population: 393 patients with diabetic gastroparesis, characterized by moderate to severe symptoms and delayed gastric emptying confirmed by a 13C-spirulina gastric emptying breath test.[1][2]
-
Intervention: Patients were randomly assigned to receive placebo or one of three doses of Relamorelin (10 μg, 30 μg, or 100 μg) administered twice daily via subcutaneous injection.[1][2]
-
Primary and Secondary Endpoints: The primary endpoints were the change from baseline in vomiting frequency and the composite Gastroparesis Cardinal Symptom Index (GCSI) score. Secondary endpoints included changes in individual symptom scores and gastric emptying time.[1][2]
-
Data Analysis: A longitudinal, mixed-effects model with repeated measures was used for analysis.[1][2]
Visualizing the Science: Diagrams
To better understand the mechanisms and processes involved, the following diagrams illustrate the signaling pathway of Relamorelin and a typical clinical trial workflow.
Caption: Mechanism of action of Relamorelin as a ghrelin agonist.
Caption: Workflow of a typical randomized controlled clinical trial.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Relamorelin ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study. | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current and Emerging Therapeutic Options for Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diabetic Gastroparesis Market Outlook - DelveInsight [delveinsight.com]
- 10. droracle.ai [droracle.ai]
Head-to-head comparison of Relamorelin TFA and motilin receptor agonists
Head-to-Head Comparison: Relamorelin TFA vs. Motilin Receptor Agonists
A comprehensive analysis for researchers and drug development professionals in gastroenterology.
This guide provides a detailed, data-driven comparison of Relamorelin trifluoroacetate (TFA), a ghrelin receptor agonist, and traditional motilin receptor agonists. Both classes of drugs are investigated for their prokinetic properties, particularly in the context of gastroparesis and other gastrointestinal motility disorders. This document synthesizes available experimental data, outlines methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of their mechanisms and therapeutic potential.
Executive Summary
Relamorelin, a potent ghrelin analogue, and motilin receptor agonists, such as erythromycin and camicinal, represent two distinct pharmacological approaches to stimulating gastrointestinal motility. While both aim to improve gastric emptying and alleviate associated symptoms, they operate through different receptors and signaling cascades. Relamorelin's action is mediated by the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor, whereas motilin agonists target the motilin receptor (MLNR). This fundamental difference in their mechanism of action leads to variations in their efficacy, safety profiles, and potential for tachyphylaxis.
Mechanism of Action and Signaling Pathways
Relamorelin (Ghrelin Receptor Agonist):
Relamorelin is a synthetic pentapeptide that acts as a potent agonist at the GHS-R1a.[1][2] The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation, can couple to various G-proteins, including Gαq/11, Gαi/o, and Gα12/13, leading to the activation of multiple downstream signaling pathways.[3][4][5][6]
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][6]
-
Gαi/o Pathway: This pathway can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and can also activate other effectors like PI3K.[4]
-
Gα12/13 Pathway: Activation of this pathway leads to the activation of RhoA kinase.[3]
-
β-arrestin Pathway: This pathway is involved in receptor internalization and can also mediate G-protein independent signaling.[4][6]
The culmination of these signaling events in gastrointestinal smooth muscle cells is an increase in contractility, thereby promoting gastric emptying.
Figure 1: Simplified signaling pathway of Relamorelin via the GHS-R1a receptor.
Motilin Receptor Agonists:
Motilin receptor agonists bind to and activate the motilin receptor (MLNR), another GPCR.[7] The primary signaling pathway for motilin receptors in gastrointestinal smooth muscle involves the activation of Gαq and Gα13 proteins.[8][9]
-
Gαq Pathway: Similar to the ghrelin receptor, activation of Gαq by motilin agonists stimulates PLC, leading to IP3-mediated calcium release and subsequent smooth muscle contraction.[8][9]
-
Gα13 Pathway: This pathway also contributes to sustained contraction through a RhoA-dependent mechanism.[8][9]
The activation of these pathways leads to phosphorylation of myosin light chain (MLC20), a key event in smooth muscle contraction.[8]
Figure 2: Simplified signaling pathway of motilin receptor agonists.
Comparative Efficacy from Clinical Trials
Direct head-to-head clinical trials comparing Relamorelin with motilin receptor agonists are limited. However, data from separate clinical studies provide a basis for comparison.
Relamorelin in Diabetic Gastroparesis:
Phase II clinical trials have demonstrated that Relamorelin significantly accelerates gastric emptying and improves symptoms of gastroparesis, particularly vomiting, in patients with diabetes.[1][10][11]
| Study | Dosage | Primary Endpoint | Result | Reference |
| Phase 2a | 10 μg b.i.d. | Change in gastric emptying | Significant acceleration | [10] |
| Phase 2b | 10, 30, 100 μg b.i.d. | Reduction in vomiting frequency | Significant reduction in composite and individual symptoms | [10][12] |
Motilin Receptor Agonists in Gastroparesis:
Erythromycin, a macrolide antibiotic with motilin receptor agonist activity, has been used off-label for gastroparesis.[13] While effective in the short term, its long-term use is limited by tachyphylaxis (downregulation of motilin receptors) and concerns about antibiotic resistance.[13] Newer, selective motilin receptor agonists like camicinal have shown promise in accelerating gastric emptying.[13][14]
| Drug | Dosage | Primary Endpoint | Result | Reference |
| Erythromycin | 75-250 mg daily | Gastric emptying time | Effective in improving gastric emptying | [13] |
| Camicinal | Single dose | Gastric emptying time | Accelerated gastric emptying | [13] |
Experimental Protocols
Gastric Emptying Scintigraphy:
This is a standard method for quantifying the rate of gastric emptying.
-
Patient Preparation: Patients fast overnight.
-
Test Meal: A standardized low-fat meal (e.g., egg substitute) is radiolabeled with Technetium-99m sulfur colloid.
-
Imaging: Serial images are acquired using a gamma camera at specified time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion.
-
Data Analysis: The percentage of gastric retention is calculated at each time point. The primary endpoint is often the gastric emptying half-time (T50).
Figure 3: Workflow for a gastric emptying scintigraphy study.
Safety and Tolerability
Relamorelin:
Clinical trials to date suggest that Relamorelin is generally well-tolerated.[11][15] The most common side effects are related to its ghrelin-mimetic properties, such as increased appetite.[1] Importantly, it has not been associated with significant cardiovascular or neurological adverse effects.[11][15]
Motilin Receptor Agonists:
The use of erythromycin is associated with gastrointestinal side effects, including abdominal pain.[13] A significant concern with long-term use is the potential for QT interval prolongation and the development of antibiotic resistance.[13] Newer motilin receptor agonists are being developed to have a better safety profile.
Conclusion
Relamorelin and motilin receptor agonists both hold promise for the treatment of gastrointestinal motility disorders. Relamorelin, with its distinct mechanism of action via the ghrelin receptor, appears to offer a favorable efficacy and safety profile, particularly for patients with diabetic gastroparesis. A key advantage of Relamorelin may be a lower potential for tachyphylaxis compared to motilin receptor agonists. However, more direct comparative studies are needed to definitively establish the relative merits of these two classes of prokinetic agents. The choice of agent will likely depend on the specific patient population, the desired therapeutic outcome, and the long-term safety considerations.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Relamorelin used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Ghrelin and motilin receptors as drug targets for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Relamorelin TFA Against Placebo: A Comparative Guide for Researchers
This guide provides a detailed comparison of the safety profile of Relamorelin TFA versus placebo, based on findings from clinical trials. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Overview of Relamorelin
Relamorelin (also known as RM-131) is a synthetic pentapeptide that acts as a potent and selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3] It mimics the action of ghrelin, a hormone that regulates appetite and gastrointestinal motility.[1][2][4] Developed for the potential treatment of diabetic gastroparesis (DG) and other gastrointestinal motility disorders, Relamorelin has undergone several clinical trials to evaluate its efficacy and safety.[2][3][4]
Comparative Safety Profile: this compound vs. Placebo
The safety of Relamorelin has been assessed in randomized, double-blind, placebo-controlled Phase 2a and 2b clinical trials.[5] The primary population studied consisted of patients with diabetic gastroparesis.
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 2b Trial
| Adverse Event Category | Placebo (n=104) | Relamorelin 10 µg (n=98) | Relamorelin 30 µg (n=109) | Relamorelin 100 µg (n=82) |
| Any TEAE | 63.5% | 71.4% | 70.6% | 79.3% |
| Serious TEAEs | 8.7% | 6.1% | 10.1% | 9.8% |
| TEAEs leading to Discontinuation | 5.8% | 11.2% | 11.9% | 17.1% |
| Hyperglycemia-related TEAEs | 4.8% | 12.2% | 17.4% | 23.2% |
Data compiled from an analysis of Phase 2a and 2b trial data. TEAEs are treatment-emergent adverse events.
A notable finding across the clinical trials was a dose-related increase in hyperglycemia-related adverse events.[5] In a 12-week Phase 2b study, dose-related worsening of glycemic control was observed in 14.5% of patients receiving Relamorelin, with some requiring adjustments to their insulin or other diabetes medications.[6][7] The mean change from baseline in HbA1c levels also showed a dose-dependent increase with Relamorelin treatment.[5]
Serious TEAEs were reported in similar proportions across the placebo and Relamorelin groups.[8] In the Phase 2b trial, five serious TEAEs were reported in more than one patient: worsening gastroparesis, unstable angina, chronic obstructive pulmonary disease, diabetic ketoacidosis, and acute renal failure.[5] However, none of these events were considered by the investigators to be related to the study drug.[5]
Experimental Protocols
The safety and efficacy data for Relamorelin were primarily derived from rigorously designed Phase 2 clinical trials. The following methodology is a composite representation of these studies.
Study Design: The trials were randomized, double-blind, placebo-controlled, multicenter studies.[2][5] A typical study included a single-blind, two-week placebo run-in period to establish a baseline for symptoms, followed by a treatment period of 4 to 12 weeks where patients received subcutaneous injections of either Relamorelin or a matching placebo twice daily.[5][6]
Patient Population: Participants were adults (aged 18-75 years) with a diagnosis of type 1 or type 2 diabetes and symptoms of gastroparesis.[6][8] Key inclusion criteria often included a confirmed delay in gastric emptying, as measured by a standardized test like the 13C-spirulina gastric emptying breath test, and a minimum score on a gastroparesis symptom severity diary.[6]
Intervention: Patients were randomly assigned to receive subcutaneous injections of either placebo or Relamorelin at various doses (e.g., 10 µg, 30 µg, or 100 µg) twice daily.[2][6]
Safety Assessments: The cornerstone of the safety evaluation was the recording of all adverse events (AEs).[9] An AE is any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment.[9] Investigators assessed the severity of AEs and their potential relationship to the study drug.[9] Safety monitoring also included:
-
Regular physical examinations.
-
Vital sign measurements.
-
12-lead electrocardiograms (ECGs).
-
Clinical laboratory tests, including hematology, blood chemistry, and urinalysis.[9]
-
Monitoring of glycemic control, specifically HbA1c levels.[5]
Visualizing Experimental and Biological Pathways
To better understand the context of the safety evaluation, the following diagrams illustrate the experimental workflow for assessing drug safety in a clinical trial and the signaling pathway of Relamorelin.
Conclusion
Based on Phase 2 clinical trial data, Relamorelin was generally safe and well-tolerated in patients with diabetic gastroparesis.[6][7][10] The most significant safety concern identified was a dose-dependent worsening of glycemic control, a critical consideration for the target patient population.[5][6][7] The incidence of serious adverse events was comparable to that of the placebo group, and no new safety signals were identified that would preclude further development.[5][8] These findings underscore the importance of vigilant glycemic monitoring in future clinical investigations and potential clinical use of Relamorelin.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Relamorelin - Wikipedia [en.wikipedia.org]
- 4. What is Relamorelin used for? [synapse.patsnap.com]
- 5. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Efficacy and Safety of Relamorelin ... | Article | H1 Connect [archive.connect.h1.co]
Reproducibility of Findings in Published Relamorelin TFA Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of findings from published literature on Relamorelin trifluoroacetate (TFA), a ghrelin agonist investigated for the treatment of gastrointestinal motility disorders. By objectively comparing performance across studies and presenting supporting experimental data, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
Relamorelin TFA has demonstrated a consistent effect on accelerating gastric emptying and improving symptoms in patients with diabetic gastroparesis across multiple clinical trials. The quantitative data from Phase 2 studies show a statistically significant reduction in gastric emptying half-time and improvements in key symptoms such as vomiting. While the safety profile appears generally acceptable, dose-related effects on glycemic control have been noted. This guide summarizes the key quantitative findings, details the experimental protocols utilized in these studies to aid in their replication, and provides visualizations of the proposed mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data from published Phase 2 clinical trials of this compound.
Table 1: Efficacy of Relamorelin in Diabetic Gastroparesis - Gastric Emptying Time
| Study | Dosage | Treatment Duration | Mean Change from Baseline in Gastric Emptying Half-Time (t½) vs. Placebo | Statistical Significance (p-value) |
| Phase 2a | 10 µg twice daily | 4 weeks | Significant acceleration | < 0.03[1] |
| Phase 2b | 10 µg twice daily | 12 weeks | -11.40 minutes (pooled data)[2][3] | 0.006[3] |
| Phase 2b | 30 µg twice daily | 12 weeks | Significant acceleration[4] | < 0.05[4] |
| Phase 2b | 100 µg twice daily | 12 weeks | Numerical improvement[4] | 0.051[4] |
| Meta-Analysis | Various | N/A | -8.43 minutes (in diabetic gastroparesis)[2][3] | 0.001[2][3] |
Table 2: Efficacy of Relamorelin in Diabetic Gastroparesis - Symptom Improvement
| Study | Dosage | Treatment Duration | Key Symptom Improvement vs. Placebo | Statistical Significance (p-value) |
| Phase 2a | 10 µg twice daily | 4 weeks | ~60% reduction in vomiting frequency[1] | ≤ 0.033[1] |
| Phase 2a (subgroup with baseline vomiting) | 10 µg twice daily | 4 weeks | Significant reduction in nausea, abdominal pain, bloating, and early satiety (composite score)[1] | 0.043[1] |
| Phase 2b | 10 µg, 30 µg, 100 µg twice daily | 12 weeks | Significant reduction in composite score of nausea, abdominal pain, postprandial fullness, and bloating[4] | < 0.05 for all doses[4] |
| Phase 2a (Chronic Constipation) | 100 µg once daily | 2 weeks | Significant improvement in spontaneous bowel movements and lower GI transit[5] | Not specified |
Table 3: Safety and Tolerability of Relamorelin in Diabetic Gastroparesis (Phase 2 Trials)
| Adverse Event | Relamorelin Groups (proportionality) | Placebo Group (proportionality) | Key Findings |
| Serious Adverse Events (SAEs) | Similar across groups[6] | Similar across groups[6][7] | Most SAEs considered unrelated to Relamorelin.[6][7] |
| Treatment-Emergent Adverse Events (TEAEs) | Similar across groups[6][7] | Similar across groups[6][7] | Headaches and dizziness were more prevalent in the relamorelin group.[2] |
| Discontinuations due to TEAEs | Proportionally higher[6][7] | Lower[6][7] | - |
| Glycemic Control | Dose-related increases in HbA1c and fasting blood glucose[6] | No significant change | Worsening of glycemic control noted in a percentage of patients receiving relamorelin.[8] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Gastric Emptying Assessment: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)
The ¹³C-Spirulina GEBT is a non-invasive method used to measure the rate of solid-phase gastric emptying.
-
Test Meal: The standardized meal consists of a scrambled egg mix containing ¹³C-Spirulina, saltine crackers, and water.[7][9] The meal has a balanced composition of carbohydrates, protein, and fat.[9]
-
Procedure:
-
Patients fast overnight for a minimum of 8 hours.[9]
-
A baseline breath sample is collected before consumption of the test meal.[9]
-
The patient consumes the test meal.
-
Post-meal breath samples are collected at specified time points (e.g., 45, 90, 120, 150, 180, and 240 minutes after meal completion).[7][9]
-
-
Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using gas isotope ratio mass spectrometry.[10] The rate of ¹³CO₂ excretion is proportional to the rate of gastric emptying.[6]
-
Primary Endpoint: The primary outcome is the gastric emptying half-time (t½), which is the time it takes for 50% of the ¹³C-labeled meal to be metabolized and detected in the breath.
Symptom Assessment: Gastroparesis Cardinal Symptom Index (GCSI) Daily Diary
The GCSI Daily Diary is a patient-reported outcome instrument used to assess the severity of gastroparesis symptoms.
-
Items Assessed: The diary assesses five core symptoms: nausea, early satiety, postprandial fullness, upper abdominal pain, and the number of vomiting episodes over the past 24 hours.[5][11]
-
Scoring:
-
Nausea, early satiety, postprandial fullness, and upper abdominal pain are rated on a severity scale from 0 (none) to 4 (very severe).[5]
-
Vomiting is assessed as the number of episodes in the last 24 hours, with a maximum score of 4 (four or more episodes).[5]
-
A total daily score is calculated by summing the scores for each of the five symptoms and dividing by five. The maximum total score is 4.[5]
-
-
Procedure: Patients complete the diary daily to capture the variability of their symptoms.[2]
Mandatory Visualization
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Clinical trial workflow for this compound.
Logical Relationship
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. fda.gov [fda.gov]
- 4. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. sercon-instruments.com [sercon-instruments.com]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cairndiagnostics.com [cairndiagnostics.com]
- 11. The American neurogastroenterology and motility society gastroparesis cardinal symptom index-daily diary (ANMS GCSI-DD): Psychometric evaluation in patients with idiopathic or diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Relamorelin TFA's Therapeutic Potential for GI Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Relamorelin Trifluoroacetate (TFA), an investigational ghrelin receptor agonist, with established and emerging therapies for the treatment of diabetic gastroparesis and chronic idiopathic constipation. The following sections detail the mechanism of action, comparative efficacy, safety profiles, and experimental protocols of Relamorelin TFA and its alternatives, supported by available clinical trial data.
Introduction to this compound
This compound is a synthetic pentapeptide analog of ghrelin, the endogenous "hunger hormone." It acts as a selective agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[1] By stimulating this receptor, Relamorelin promotes gastrointestinal (GI) motility, accelerating gastric emptying and colonic transit.[1] It is currently under investigation as a prokinetic agent for GI motility disorders. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to Relamorelin for the treatment of diabetic gastroparesis.
Mechanism of Action: The Ghrelin Signaling Pathway
Relamorelin mimics the action of ghrelin, which plays a crucial role in regulating appetite and GI function. The binding of Relamorelin to the GHSR-1a, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This activation primarily involves the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key step in promoting smooth muscle contraction in the GI tract.[2] The GHSR-1a can also signal through other G-protein subunits, such as Gαi/o and Gα12/13, and recruit β-arrestins, leading to a complex and potentially biased signaling profile that can modulate various physiological responses.[3][4][5]
Comparative Efficacy: this compound vs. Other Therapies
Direct head-to-head clinical trials comparing this compound with other prokinetic agents are limited. The following tables summarize the available efficacy data from placebo-controlled trials for diabetic gastroparesis and chronic idiopathic constipation.
Diabetic Gastroparesis
Table 1: Efficacy of Relamorelin and Comparators in Diabetic Gastroparesis
| Drug (Trial) | Dosage | Primary Endpoint | Result | p-value |
| This compound (Phase 2b) | 10 µg BID | Change in GCSI composite score | Significant improvement vs. placebo | <0.05 |
| Change in gastric emptying half-time | -11.40 minutes vs. placebo (meta-analysis) | 0.006 | ||
| Metoclopramide (Various) | 10 mg QID | Improvement in gastroparesis symptoms | 29% improvement in symptom scores vs. placebo | <0.05[6][7] |
| Domperidone (Various) | 20 mg QID | Reduction in GCSI total score | Significant improvement vs. non-users | 0.003[8] |
| Improvement in gastric emptying | 87.3% to 57.2% retention at 2h | <0.05[9] | ||
| Erythromycin (Various) | 250 mg TID | Improvement in gastric emptying half-time | Decreased from 110 min to 55 min | <0.05 |
GCSI: Gastroparesis Cardinal Symptom Index; BID: twice daily; QID: four times daily; TID: three times daily.
Chronic Idiopathic Constipation
Table 2: Efficacy of Relamorelin and Comparators in Chronic Idiopathic Constipation
| Drug (Trial) | Dosage | Primary Endpoint | Result | p-value |
| This compound (Phase 2) | 100 µg QD | Increase in spontaneous bowel movements (SBMs)/week | Data not specified in detail | <0.001 |
| Prucalopride (Various) | 2 mg QD | ≥3 SBMs/week | 30.9% of patients vs. 12.0% with placebo | <0.001[10][11] |
| Increase in SBMs/week | Standardized Mean Difference: 0.34 | 0.003[12][13] | ||
| Linaclotide (Phase 3) | 145 µg QD | ≥3 complete SBMs/week and an increase of ≥1 from baseline for ≥9 of 12 weeks | 15.7% of patients vs. 7.6% with placebo | <0.05[14] |
| Lubiprostone (Phase 3) | 24 µg BID | SBMs at week 1 | 5.69 vs. 3.46 with placebo | 0.0001[15] |
SBM: Spontaneous Bowel Movement; QD: once daily; BID: twice daily.
Experimental Protocols
Detailed methodologies for key clinical trials are essential for the critical evaluation of therapeutic agents.
This compound: Phase 3 Study in Diabetic Gastroparesis (NCT03426345 - Terminated)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, Phase 3 study.[16]
-
Participants: Patients with a diagnosis of Type 1 or Type 2 diabetes mellitus and diabetic gastroparesis.[17]
-
Intervention: Relamorelin (10 µg) or placebo administered subcutaneously twice daily, approximately 30 minutes before the morning and evening meals.[18]
-
Primary Outcome Measures:
-
Change from baseline in the weekly average of the daily vomiting severity score.
-
Proportion of patients with a prespecified improvement in the Gastroparesis Cardinal Symptom Index (GCSI) total score.
-
-
Secondary Outcome Measures:
-
Change from baseline in gastric emptying as assessed by a gastric emptying breath test.
-
Changes in individual GCSI symptom scores (nausea, early satiety, bloating, postprandial fullness, and upper abdominal pain).
-
Patient-reported treatment satisfaction.
-
Metoclopramide: Nasal Spray in Diabetic Gastroparesis (NCT02025725)
-
Study Design: A 4-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[19]
-
Participants: Women with a diagnosis of diabetic gastroparesis and documented delayed gastric emptying.[19]
-
Intervention: Metoclopramide nasal spray (10 mg) or placebo administered as a single spray four times daily, 30 minutes before meals and at bedtime.[19]
-
Primary Outcome Measure: Change from baseline to week 4 in the mean daily Gastroparesis Symptom Assessment (GSA) total score.[19]
-
Secondary Outcome Measures: Changes in individual GSA symptom scores and patient global assessment.
Prucalopride: Chronic Idiopathic Constipation (NCT00483886)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.[10][11]
-
Participants: Patients with severe chronic constipation (≤2 spontaneous, complete bowel movements per week).[10][11]
-
Intervention: Prucalopride (2 mg or 4 mg) or placebo, administered once daily.[10][11]
-
Primary Outcome Measure: The proportion of patients having three or more spontaneous, complete bowel movements per week, averaged over the 12-week period.[10][11]
-
Secondary Outcome Measures: Patient satisfaction with bowel function and treatment, and perception of constipation severity, assessed through daily diaries and validated questionnaires.[10][11]
Safety and Tolerability
Table 3: Common Adverse Events of Relamorelin and Comparators
| Drug | Common Adverse Events | Serious Adverse Events/Contraindications |
| This compound | Hyperglycemia, headache, fatigue, increased appetite. | Dose-related worsening of glycemic control has been noted. |
| Metoclopramide | Drowsiness, restlessness, extrapyramidal symptoms (e.g., tardive dyskinesia). | Black box warning for tardive dyskinesia; contraindicated in patients with a history of tardive dyskinesia.[20] |
| Domperidone | Dry mouth, headache, diarrhea. | Risk of cardiac arrhythmias (QT prolongation); not approved in the US.[21] |
| Prucalopride | Headache, abdominal pain, nausea, diarrhea.[10] | Generally well-tolerated with no significant cardiovascular effects reported in major trials.[10] |
| Linaclotide | Diarrhea, abdominal pain, flatulence.[14] | Contraindicated in patients with known or suspected mechanical gastrointestinal obstruction. |
| Lubiprostone | Nausea, headache, diarrhea.[22] | Nausea is the most common reason for discontinuation. |
Conclusion
This compound has demonstrated prokinetic effects in clinical trials, offering a potential new therapeutic option for GI motility disorders like diabetic gastroparesis and chronic idiopathic constipation. Its mechanism as a ghrelin receptor agonist is distinct from many existing therapies. While direct comparative efficacy data is limited, placebo-controlled trials suggest a favorable risk-benefit profile. The most notable adverse effect observed is a dose-related impact on glycemic control, which requires careful management in diabetic patients. Further long-term safety and efficacy data from completed Phase 3 trials will be crucial in fully defining Relamorelin's therapeutic position relative to current standards of care. Researchers and drug development professionals should consider the unique mechanism of action and the specific patient populations that may benefit most from this novel therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trial of Linaclotide in Patients With Chronic Idiopathic Constipation | MedPath [trial.medpath.com]
- 7. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Domperidone Therapy on Gastroparesis Symptoms: Results of a Dynamic Cohort Study by NIDDK Gastroparesis Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of chronic oral domperidone therapy on gastrointestinal symptoms, gastric emptying, and quality of life in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prucalopride: the evidence for its use in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials [jnmjournal.org]
- 13. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linaclotide in Chronic Idiopathic Constipation Patients with Moderate to Severe Abdominal Bloating: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multicenter, 4-week, double-blind, randomized, placebo-controlled trial of lubiprostone, a locally-acting type-2 chloride channel activator, in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dash.harvard.edu [dash.harvard.edu]
- 22. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Relamorelin TFA
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Relamorelin TFA, a pentapeptide ghrelin analog. By following these procedural steps, laboratories can mitigate risks and maintain the integrity of their research.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times during handling and disposal[1][2].
Key Safety Information:
| Property | Value | Reference |
| CAS Number | 2863659-22-5 | [1][2] |
| Molecular Formula | C45H51F3N8O7S | [3] |
| Molecular Weight | 905.00 g/mol | [3] |
| Storage Temperature | Sealed storage, away from moisture. Short-term at -20°C, long-term at -80°C. | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a multi-faceted approach that considers both the peptide component and the trifluoroacetic acid (TFA) salt. The following protocol is based on general best practices for chemical and peptide waste disposal[5][6].
1. Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, vials), must be segregated from general laboratory waste[5].
2. Waste Collection:
-
Solid Waste: Collect solid this compound powder and contaminated disposables in a clearly labeled, sealed, and chemically compatible waste container[5].
-
Liquid Waste: Collect aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled waste container. Avoid mixing with other incompatible chemical wastes[5].
3. Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and any known hazard symbols[5][7].
4. Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases, hydrides, and strong oxidizing agents, until it is collected by a licensed chemical waste disposal service[5][7][8].
5. Final Disposal: The final disposal of this compound waste should be conducted by a certified hazardous waste disposal company. High-temperature incineration is the preferred method for the complete destruction of this and similar fluorinated organic compounds[5]. Do not dispose of this compound down the drain[8][9].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety and Disposal Steps
The procedural steps for handling and disposing of this compound are interconnected, ensuring safety at each stage.
Caption: Logical flow of safety and disposal steps.
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation[1][2]. Avoid breathing vapors, mist, or gas. Use appropriate personal protective equipment and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal[7]. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately[7][8].
Regulatory Compliance
It is crucial to adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste[6]. If there is any uncertainty, consult with your institution's EHS office for specific guidance tailored to your facility's waste management protocols[6].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. carlroth.com [carlroth.com]
Personal protective equipment for handling Relamorelin TFA
This guide provides crucial safety and logistical information for the handling and disposal of Relamorelin TFA in a laboratory setting. The following procedures are designed to ensure the safe and effective use of this compound by researchers, scientists, and drug development professionals.
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The primary hazards are associated with its potential for acute toxicity and irritation. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling this compound. The following PPE is required:
-
Eye and Face Protection: Chemical splash goggles are required. For larger quantities or when there is a risk of splashing, a full face shield is recommended.[2]
-
Skin Protection:
-
Respiratory Protection: When handling the solid powder, especially if there is a risk of generating dust, use a suitable respirator. Work should be conducted in a well-ventilated area, preferably a fume hood.[2]
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the hazard classification provides a basis for safe handling practices.
| Hazard Classification | Description | Precautionary Statement |
| Acute toxicity, oral (Category 4) | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[1] |
| Skin corrosion/irritation (Category 2) | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Personal Protective Equipment: Don all required PPE as outlined above.
-
Weighing: When weighing the solid, lyophilized powder, exercise caution to avoid creating dust.[4]
-
Solution Preparation: If preparing a solution, slowly add the this compound to the solvent.[4]
-
Post-Handling: After handling, wash hands thoroughly.[1] Decontaminate all surfaces and equipment that may have come into contact with the compound.[4]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1] One method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
